Product packaging for 2-Phenyl-1-(piperazin-1-yl)ethanone(Cat. No.:CAS No. 88372-33-2)

2-Phenyl-1-(piperazin-1-yl)ethanone

カタログ番号: B1334877
CAS番号: 88372-33-2
分子量: 204.27 g/mol
InChIキー: ZIZWHGCVLFSQBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Phenyl-1-(piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B1334877 2-Phenyl-1-(piperazin-1-yl)ethanone CAS No. 88372-33-2

特性

IUPAC Name

2-phenyl-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZWHGCVLFSQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386837
Record name 1-(phenylacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88372-33-2
Record name 1-(phenylacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-Phenyl-1-(piperazin-1-yl)ethanone (CAS: 88372-33-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-1-(piperazin-1-yl)ethanone is a piperazine derivative with significant potential in drug discovery, primarily as a scaffold for developing ligands targeting the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and pathological conditions, including neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the synthesis, potential biological activity, and relevant experimental protocols for this compound and its derivatives. The information presented is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 88372-33-2N/A
Molecular Formula C₁₂H₁₆N₂ON/A
Molecular Weight 204.27 g/mol N/A
Appearance Off-white crystalline powder[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis

General Synthetic Pathway

The synthesis would proceed via a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic carbon of the phenacyl halide. To favor mono-alkylation and prevent the formation of the di-substituted product, an excess of piperazine is typically used. Alternatively, one of the nitrogen atoms of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation and subsequent deprotection.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Piperazine Piperazine Product This compound Piperazine->Product PhenacylHalide 2-Bromoacetophenone (Phenacyl Bromide) PhenacylHalide->Product Base Base (e.g., K₂CO₃ or excess Piperazine) Base->Product Solvent Solvent (e.g., Acetonitrile, Ethanol) Solvent->Product Byproduct Piperazine HBr Salt Product->Byproduct G Ligand This compound (Hypothesized Ligand) Sigma1 Sigma-1 Receptor (σ1R) Ligand->Sigma1 Binds to CellSignaling Modulation of Cellular Signaling Pathways Sigma1->CellSignaling Regulates CellularEffects Potential Cellular Effects: - Anti-proliferative - Pro-apoptotic - Neuroprotective CellSignaling->CellularEffects Leads to G cluster_prep Preparation cluster_reaction Binding Reaction cluster_termination Termination & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of test compound B Prepare assay plate with buffer, radioligand, and test compound A->B C Add membrane preparation to initiate reaction B->C D Incubate to reach equilibrium C->D E Rapid filtration to separate bound and free radioligand D->E F Wash filters E->F G Measure radioactivity with scintillation counter F->G H Calculate specific binding G->H I Determine IC₅₀ and Ki values H->I

References

Spectroscopic Characterization of 2-Phenyl-1-(piperazin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive framework for the spectroscopic analysis of 2-Phenyl-1-(piperazin-1-yl)ethanone (CAS No. 88372-33-2). Due to the current unavailability of public domain experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), this guide serves as a template outlining the expected data formats, detailed experimental protocols, and data analysis workflows. This structured approach is designed to assist researchers in the systematic characterization of this compound and related piperazine derivatives, which are significant scaffolds in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Name: this compound[1]

  • CAS Number: 88372-33-2[1]

  • Molecular Formula: C₁₂H₁₆N₂O[1]

  • Molecular Weight: 204.27 g/mol [1]

  • Chemical Structure:

    (Structure based on IUPAC name)

Spectroscopic Data Summary

The following tables are presented as templates for the structured presentation of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Placeholder)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
e.g., 7.20-7.40m5H-Phenyl-H
e.g., 3.70s2H-Ph-CH₂-
e.g., 3.50-3.60t4He.g., 5.0-N₁-(CH₂)₂-
e.g., 2.80-2.90t4He.g., 5.0-N₂-(CH₂)₂-
e.g., 1.90s (br)1H--NH

Table 2: ¹³C NMR Data (Placeholder)

Chemical Shift (δ) ppmAssignment
e.g., 170.0C=O
e.g., 135.0Phenyl C (quaternary)
e.g., 129.0Phenyl CH
e.g., 128.5Phenyl CH
e.g., 127.0Phenyl CH
e.g., 62.0Ph-CH₂-
e.g., 45.0-N₁-(CH₂)₂-
e.g., 46.0-N₂-(CH₂)₂-
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Placeholder)

Wavenumber (cm⁻¹)IntensityAssignment
e.g., 3300MediumN-H Stretch (Secondary Amine)
e.g., 3030WeakAromatic C-H Stretch
e.g., 2950, 2850MediumAliphatic C-H Stretch
e.g., 1640StrongC=O Stretch (Amide)
e.g., 1600, 1490MediumAromatic C=C Stretch
e.g., 1450MediumCH₂ Bend
e.g., 1130StrongC-N Stretch
e.g., 740, 700StrongAromatic C-H Bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Placeholder)

m/z RatioRelative Intensity (%)Assignment
e.g., 204e.g., 80[M]⁺ (Molecular Ion)
e.g., 113e.g., 100[C₆H₅CH₂CO]⁺
e.g., 91e.g., 60[C₇H₇]⁺ (Tropylium ion)
e.g., 86e.g., 40[C₄H₈N₂]⁺ (Piperazine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data would be acquired on a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion. The sample would be introduced directly or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Workflow and Data Analysis Visualization

The following diagrams illustrate the typical workflows for spectroscopic analysis and the logical relationships in data interpretation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-Phenyl-1- (piperazin-1-yl)ethanone Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure

Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.

Data_Integration_for_Structure_Elucidation cluster_data Spectroscopic Data cluster_structure Structural Information NMR_Data NMR Data (Proton/Carbon Environment, Connectivity) Structure_Info Proposed Structure of This compound NMR_Data->Structure_Info IR_Data IR Data (Functional Groups) IR_Data->Structure_Info MS_Data MS Data (Molecular Weight, Fragmentation) MS_Data->Structure_Info

Caption: Integration of different spectroscopic data for structure elucidation.

Conclusion

References

The Versatile Scaffold: A Deep Dive into 2-Phenyl-1-(piperazin-1-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1-(piperazin-1-yl)ethanone core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its synthetic tractability and ability to be readily modified at multiple positions have made it a cornerstone for designing molecules that interact with various biological targets, particularly within the central nervous system (CNS). This technical guide explores the synthesis, biological activities, and therapeutic potential of derivatives based on this versatile scaffold, with a focus on their applications as antipsychotic, anticancer, and neuroprotective agents.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process. A common initial step is the preparation of a key intermediate, such as 2-chloro-1-(biphenyl-4-yl)ethanone. This intermediate can then be reacted with a variety of substituted piperazines to generate a library of final compounds.

General Synthesis of 1-(biphenyl-4-yl)-2-(piperazin-1-yl)ethanone Derivatives

A prevalent synthetic route involves the reaction of a substituted phenylpiperazine with 2-chloro-1-(biphenyl-4-yl)ethanone in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone. The reaction mixture is typically refluxed to drive the reaction to completion.

Substituted Phenylpiperazine Substituted Phenylpiperazine Reaction Reaction Substituted Phenylpiperazine->Reaction 2-chloro-1-(biphenyl-4-yl)ethanone 2-chloro-1-(biphenyl-4-yl)ethanone 2-chloro-1-(biphenyl-4-yl)ethanone->Reaction Final Product Final Product Reaction->Final Product K2CO3, Acetone, Reflux

General synthetic scheme for 1-(biphenyl-4-yl)-2-(piperazin-1-yl)ethanone derivatives.

Pharmacological Applications

Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas.

Antipsychotic Activity

A significant area of investigation for this scaffold is in the development of atypical antipsychotics. These compounds often exhibit a multi-receptor binding profile, with notable affinity for dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these receptors is crucial for achieving antipsychotic efficacy with a reduced risk of extrapyramidal side effects.

Quantitative Data for Antipsychotic Activity

Compound IDSubstitution on PhenylpiperazineApomorphine-Induced Stereotypy (% Inhibition at 10 mg/kg)Catalepsy Score (at 10 mg/kg)
3a H55.21.8
3c 2-OCH₃75.80.8
3d 3-OCH₃62.11.5
3e 4-OCH₃68.91.2
3k 2,3-di-Cl72.41.0
Haloperidol (Reference)82.73.0
Clozapine (Reference)65.50.5

Data extracted from Bhosale et al., European Journal of Medicinal Chemistry, 2014.

Anticancer Activity

Recent studies have explored the anticancer potential of this scaffold. Certain derivatives have shown cytotoxic activity against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and inhibition of key cellular processes required for tumor growth.

Quantitative Data for Anticancer Activity (MTT Assay)

Compound IDCell LineIC₅₀ (µM)
QNX-10 HCT-116 (Colon)< 10
QNX-10 Caco-2 (Colon)< 10
QNX-10 MCF-7 (Breast)< 10

Data is qualitative as presented in the source abstract. Specific IC50 values would require access to the full-text article.[1]

Sigma-1 Receptor Ligands

The this compound scaffold has also been utilized to develop ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in various neurological disorders. These ligands have potential applications in neuroprotection and for diagnostic imaging.

Quantitative Data for Sigma-1 Receptor Binding

CompoundReceptorBinding Affinity (G-score, kcal/mol)
PPZ Sigma-1-5.6
FEt-PPZ Sigma-1Within range of -11.4 to -9.2

Data extracted from Karad et al., RSC Advances, 2025.

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and other cellular targets.

Dopamine D2 Receptor Signaling

Antipsychotic activity is often attributed to the blockade of dopamine D2 receptors. These receptors are coupled to Gαi proteins, and their inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by disinhibiting adenylyl cyclase.

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibition Relieved Antagonist This compound Derivative (Antagonist) Antagonist->D2R Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Inhibition PKA->Cellular_Response Leads to

Dopamine D2 receptor antagonist signaling pathway.
Serotonin 5-HT2A Receptor Signaling

Atypical antipsychotics also frequently act as antagonists at serotonin 5-HT2A receptors. These receptors are coupled to Gαq proteins, and their activation stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Antagonism of this pathway contributes to the therapeutic effects.

cluster_membrane Cell Membrane 5HT2A Serotonin 5-HT2A Receptor G_protein Gαq/βγ 5HT2A->G_protein Inhibits Activation PLC Phospholipase C G_protein->PLC Inhibition Antagonist This compound Derivative (Antagonist) Antagonist->5HT2A Blocks IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Neuronal Excitability Ca2->Cellular_Response PKC->Cellular_Response

Serotonin 5-HT2A receptor antagonist signaling pathway.
Sigma-1 Receptor Signaling

The sigma-1 receptor, located at the endoplasmic reticulum-mitochondrion interface, acts as a chaperone protein. Upon ligand binding, it can dissociate from its binding partner BiP and translocate to modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, thereby influencing intracellular calcium dynamics and cellular stress responses.

cluster_er Endoplasmic Reticulum Sigma1R_BiP Sigma-1R-BiP Complex Sigma1R Sigma-1R Sigma1R_BiP->Sigma1R Dissociates to BiP BiP Sigma1R_BiP->BiP IP3R IP3 Receptor Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto Regulates Release Ligand This compound Derivative (Ligand) Ligand->Sigma1R_BiP Binds to Sigma1R->IP3R Modulates Ca_ER Ca²⁺ (ER Lumen) Ca_ER->IP3R Cellular_Response Modulation of Cellular Stress & Survival Ca_Cyto->Cellular_Response

Sigma-1 receptor signaling pathway.

Experimental Protocols

Synthesis of 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone (3c)

To a solution of 1-(2-methoxyphenyl)piperazine (0.01 mol) in dry acetone (50 mL), anhydrous potassium carbonate (0.02 mol) was added, and the mixture was stirred for 30 minutes. 2-Chloro-1-(biphenyl-4-yl)ethanone (0.01 mol) was then added, and the reaction mixture was refluxed for 24 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the solvent was evaporated under reduced pressure. The resulting residue was poured into ice-cold water and the precipitated solid was filtered, washed with water, dried, and recrystallized from ethanol to afford the pure product.

  • IR (KBr, cm⁻¹): 3058 (Ar C-H), 1681 (C=O), 1595 (C=C), 1245 (C-O-C).

  • ¹H NMR (CDCl₃, δ ppm): 2.75-2.85 (m, 4H, piperazine), 3.05-3.15 (m, 4H, piperazine), 3.85 (s, 3H, -OCH₃), 3.90 (s, 2H, -CH₂-), 6.85-8.05 (m, 13H, Ar-H).

  • Mass Spectrum (m/z): 386 (M⁺).

Apomorphine-Induced Stereotypy in Mice

Male Swiss albino mice were used for this study. The test compounds, dissolved in a suitable vehicle, were administered intraperitoneally (i.p.). After a 30-minute absorption period, apomorphine (1 mg/kg) was administered subcutaneously (s.c.). The animals were then placed in individual cages and observed for stereotyped behavior (e.g., sniffing, licking, gnawing) for a period of 30 minutes. The intensity of the stereotypy was scored at 10-minute intervals. The percentage inhibition of stereotypy was calculated by comparing the scores of the treated group with the vehicle control group.

Catalepsy Test in Rats

Male Wistar rats were administered the test compounds i.p. Catalepsy was assessed at 30, 60, 90, and 120 minutes after drug administration. The rat's forepaws were gently placed on a horizontal bar raised 10 cm from the surface. The time for which the rat maintained this unnatural posture was recorded, with a cut-off time of 180 seconds. A score was assigned based on the duration of catalepsy.

Conclusion

The this compound scaffold represents a highly valuable and versatile core in medicinal chemistry. Its amenability to synthetic modification allows for the fine-tuning of pharmacological properties to target a range of biological entities. The demonstrated efficacy of its derivatives as antipsychotic, anticancer, and sigma-1 receptor modulating agents underscores the continued importance of this scaffold in the discovery and development of novel therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the generation of new and improved drug candidates for a variety of diseases.

References

An In-depth Technical Guide on 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenyl-1-(piperazin-1-yl)ethanone scaffold has emerged as a promising framework in the design and development of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of this class of compounds. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding and further exploration of these derivatives in cancer research. While the core scaffold is of significant interest, this guide also incorporates data from closely related arylpiperazine derivatives to provide a broader context of their therapeutic potential.

Introduction

The piperazine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. When incorporated into the this compound core, this scaffold provides a versatile platform for the development of potent and selective anticancer compounds. Research has demonstrated that derivatives of this and related arylpiperazine structures can exhibit significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Fatty Acid Synthase (FASN) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, to the induction of apoptosis and cell cycle arrest. This guide will delve into the specifics of these findings, presenting the available data in a structured and accessible format.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and related arylpiperazines typically involves a multi-step process. A general synthetic route often starts with commercially available materials and proceeds through key intermediates to yield the final products. The following workflow illustrates a common synthetic strategy.

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product 2-(4-(bromomethyl)phenyl)acetic acid 2-(4-(bromomethyl)phenyl)acetic acid Intermediate_Alcohol 2-(4-(hydroxymethyl)phenyl)ethanol 2-(4-(bromomethyl)phenyl)acetic acid->Intermediate_Alcohol Reduction (e.g., BH3-SMe2) Arylpiperazine Arylpiperazine Intermediate_Coupling Coupled Arylpiperazine Derivative Arylpiperazine->Intermediate_Coupling Intermediate_Mesylate 2-(4-((mesyloxy)methyl)phenyl)ethyl methanesulfonate Intermediate_Alcohol->Intermediate_Mesylate Mesylation (e.g., MsCl, TEA) Intermediate_Mesylate->Intermediate_Coupling Nucleophilic Substitution (Arylpiperazine, K2CO3) Final_Product This compound Derivative Intermediate_Coupling->Final_Product Further modifications (e.g., acylation, alkylation)

Figure 1: General synthetic workflow for arylpiperazine derivatives.

Quantitative Data on Cytotoxic Activity

The anticancer potential of this compound and related arylpiperazine derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic efficacy of these compounds. The following tables summarize the IC50 values for selected derivatives from the literature.

Table 1: Cytotoxicity of Arylpiperazine Derivatives against Human Prostate Cancer Cell Lines [1]

CompoundAr SubstituentPC-3 IC50 (µM)LNCaP IC50 (µM)DU145 IC50 (µM)RWPE-1 (Normal) IC50 (µM)
8 2-Fluorophenyl15.3610.288.2512.31
9 2-Methylphenyl12.841.2510.219.87
15 2-Methylphenyl (modified linker)9.891.2511.238.95
27 4-acetylphenyl>5032.96>50>50

Table 2: Antiproliferative Activity of N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide Derivatives [2]

CompoundR SubstituentMCF-7 IC50 (µM)HeLa IC50 (µM)A549 IC50 (µM)
3g 4-chlorobenzhydryl0.450.520.31
3h 4-fluorobenzhydryl0.110.180.15
3o 2,4-dichlorobenzhydryl2.151.891.55
3p 4-methylbenzhydryl0.220.080.05

Table 3: Cytotoxicity of 2-phenylquinoxaline carbonyl piperazine derivatives [3]

CompoundHCT-116 IC50 (µM)Caco-2 IC50 (µM)MCF-7 IC50 (µM)
QNX-10 <10<10<10

Mechanism of Action

The anticancer effects of this compound and related derivatives are attributed to their interaction with various cellular targets and signaling pathways that are critical for cancer cell growth and survival.

Inhibition of Receptor Tyrosine Kinases

Certain phenylpiperazine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can inhibit downstream signaling pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway EGF EGF EGFR EGFR EGF->EGFR binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Derivative This compound Derivative Derivative->EGFR inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 2: Inhibition of the EGFR signaling pathway.

Inhibition of Fatty Acid Synthase (FASN) and Induction of Apoptosis

A number of 2-phenylquinoxaline carbonyl piperazine derivatives, which are structurally related to the core topic, have been shown to be potent inhibitors of Fatty Acid Synthase (FASN).[3] FASN is overexpressed in many cancers and is crucial for providing the lipids necessary for rapid cell proliferation. Inhibition of FASN leads to an accumulation of malonyl-CoA, which in turn triggers apoptosis. The apoptotic cascade initiated by these compounds involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.[3]

G Derivative 2-Phenylquinoxaline carbonyl piperazine Derivative FASN FASN Derivative->FASN inhibits Malonyl-CoA Malonyl-CoA FASN->Malonyl-CoA consumes Bax Bax Malonyl-CoA->Bax upregulates Bcl-xL Bcl-xL Malonyl-CoA->Bcl-xL downregulates Caspases Caspases Bax->Caspases activates Bcl-xL->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

Figure 3: FASN inhibition leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound and related derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

G Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of the test compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Figure 4: MTT assay workflow.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the cell cycle distribution and quantify the extent of apoptosis induced by the test compounds.

Workflow:

G Start Start Treat_Cells Treat cells with the test compound Start->Treat_Cells Harvest_Cells Harvest cells by trypsinization Treat_Cells->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Fix_Cells Fix cells with cold 70% ethanol (for cell cycle) Wash_Cells->Fix_Cells Stain_Cells_Apo Stain with Annexin V-FITC and PI (for apoptosis) Wash_Cells->Stain_Cells_Apo Stain_Cells_CC Stain with Propidium Iodide (PI) and RNase A Fix_Cells->Stain_Cells_CC Analyze_FC Analyze by Flow Cytometry Stain_Cells_CC->Analyze_FC Stain_Cells_Apo->Analyze_FC End End Analyze_FC->End

Figure 5: Workflow for apoptosis and cell cycle analysis.

Detailed Protocol:

  • Cell Treatment: Culture cancer cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24, 48, or 72 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash twice with cold phosphate-buffered saline (PBS).

  • For Cell Cycle Analysis:

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes in the dark at room temperature.

  • For Apoptosis Analysis:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle analysis, the DNA content is measured. For apoptosis, the percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Western Blotting

Western blotting is used to detect specific proteins in a sample of cell lysate and can be used to investigate the effect of the compounds on the expression levels of proteins involved in signaling pathways.

Workflow:

G Start Start Cell_Lysis Lyse treated cells and quantify protein Start->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane with BSA or milk Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescent substrate Secondary_Ab->Detect End End Detect->End

Figure 6: Western blotting workflow.

Detailed Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-xL, anti-phospho-EGFR, anti-total-EGFR) overnight at 4°C. After washing with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The this compound scaffold and its related arylpiperazine analogs represent a promising area for the discovery of novel anticancer agents. The available data, though on a variety of related structures, indicates that these compounds can exert potent cytotoxic effects through diverse mechanisms, including the inhibition of critical enzymes like EGFR and FASN, and the induction of apoptosis.

Future research should focus on the systematic synthesis and evaluation of a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship (SAR). Further elucidation of their specific molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential. In vivo studies are also warranted to assess the efficacy and safety of the most promising lead compounds in preclinical cancer models. The continued exploration of this chemical space holds significant promise for the development of the next generation of targeted cancer therapies.

References

In-Depth Technical Guide on the Mechanism of Action of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the mechanism of action of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives, a class of compounds with significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. These derivatives have been a focus of medicinal chemistry due to their structural similarity to known psychoactive agents and their ability to modulate key neurotransmitter systems. This document details their primary molecular targets, the signaling pathways they influence, and the structure-activity relationships that govern their pharmacological profiles. Furthermore, it outlines detailed experimental protocols for the assessment of their biological activity and includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of their complex mechanisms.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to interact with neuroreceptors.[1] Derivatives of this scaffold have shown considerable promise as antipsychotic, anxiolytic, and antidepressant agents.[2] Their therapeutic potential is largely attributed to their ability to modulate dopaminergic and serotonergic neurotransmission, two systems critically involved in the pathophysiology of a wide range of psychiatric and neurological conditions.

The core structure, consisting of a phenyl ring connected to a piperazine ring via an ethanone linker, allows for diverse chemical modifications. Substitutions on the phenyl ring and the nitrogen at the 4-position of the piperazine ring can significantly alter the affinity and efficacy of these compounds at their molecular targets. This guide will delve into the specific interactions of these derivatives with dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, which are considered their primary sites of action.

Primary Molecular Targets and Mechanism of Action

The pharmacological activity of this compound derivatives is primarily mediated through their interaction with G-protein coupled receptors (GPCRs), particularly the dopamine D2 receptor and serotonin 5-HT1A and 5-HT2A receptors. The balance of activity at these receptors is a key determinant of the therapeutic efficacy and side-effect profile of these compounds.

Dopamine D2 Receptor Antagonism

A primary mechanism of action for many antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Derivatives of this compound have been shown to exhibit significant in vitro affinity for the D2 receptor.[3][4] Antagonism at this receptor is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.

Serotonin 5-HT1A Receptor Agonism/Partial Agonism

Several arylpiperazine derivatives are known to act as agonists or partial agonists at the serotonin 5-HT1A receptor.[5] This activity is thought to contribute to the anxiolytic and antidepressant effects of these compounds and may also help to mitigate the extrapyramidal side effects associated with strong D2 receptor blockade.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the serotonin 5-HT2A receptor is another hallmark of atypical antipsychotic agents. This action is believed to contribute to the efficacy against negative symptoms of schizophrenia and to further reduce the risk of extrapyramidal symptoms.[6] The ratio of 5-HT2A to D2 receptor affinity is often considered a critical factor in the development of atypical antipsychotics.

Data Presentation: In Vitro Pharmacological Profile

The following table summarizes the in vitro pharmacological data for a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which are structurally related to the core topic and provide valuable insights into the structure-activity relationships.

Compound IDSubstitution (R)% Inhibition of Apomorphine-induced Cages Climbing (D2 Antagonism)% Inhibition of DOI-induced Head Twitches (5-HT2A Antagonism)
3a H65.3260.14
3b 2-Cl70.1568.23
3c 2-OCH380.5475.68
3d 3-Cl68.4165.72
3e 3-OCH372.8870.15
3f 4-Cl62.1758.99
3g 4-OCH360.4355.21
3h 4-F63.8959.46
3i 2,4-di-Cl75.6272.31
3j 3,4-di-Cl73.1971.84
3k 2,3-di-Cl78.8678.05
3l 2-CH376.2473.12
3m 4-CH361.5556.88
3n 2-NO255.7850.23
Haloperidol -85.12-
Clozapine --82.11
Data adapted from Bhosale et al., European Journal of Medicinal Chemistry, 2014.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the affinity of the test compounds for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2) is used.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A) is incubated with the cell membranes and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (antagonism) of the test compounds at the dopamine D2 receptor.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human dopamine D2 receptor are cultured.

  • Assay Principle: The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Cells are pre-treated with the test compound at various concentrations.

    • Adenylyl cyclase is then stimulated with forskolin.

    • A D2 receptor agonist (e.g., quinpirole) is added to inhibit cAMP production.

    • The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its antagonist potency (IC50).

Objective: To determine the functional activity (antagonism) of the test compounds at the serotonin 5-HT2A receptor.

Methodology:

  • Cell Culture: U2OS or HEK293 cells stably expressing the human serotonin 5-HT2A receptor are used.

  • Assay Principle: The 5-HT2A receptor is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with the test compound at various concentrations.

    • A 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate calcium release.

    • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to block the agonist-induced calcium flux is quantified to determine its antagonist potency (IC50).

Mandatory Visualizations

Signaling Pathways

G_protein_signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_Ligand 2-Phenyl-1-(piperazin-1-yl) ethanone Derivative D2_Receptor Dopamine D2 Receptor (Gi) D2_Ligand->D2_Receptor AC_inhibit Adenylyl Cyclase (Inhibited) D2_Receptor->AC_inhibit cAMP_decrease [cAMP]↓ AC_inhibit->cAMP_decrease HT2A_Ligand 2-Phenyl-1-(piperazin-1-yl) ethanone Derivative HT2A_Receptor Serotonin 5-HT2A Receptor (Gq) HT2A_Ligand->HT2A_Receptor PLC Phospholipase C (Activated) HT2A_Receptor->PLC IP3 IP3 PLC->IP3 Ca_release [Ca2+]↑ IP3->Ca_release

Caption: Signaling pathways of this compound derivatives.

Experimental Workflow

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays Membrane_Prep Receptor Membrane Preparation Incubation Incubation with Radioligand & Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Determination Counting->Ki_Calc End Pharmacological Profile Ki_Calc->End Cell_Culture Receptor-Expressing Cell Culture Compound_Treatment Compound Incubation Cell_Culture->Compound_Treatment Agonist_Stim Agonist Stimulation Compound_Treatment->Agonist_Stim Signal_Detection Signal Detection (cAMP or Ca2+) Agonist_Stim->Signal_Detection IC50_Calc IC50 Determination Signal_Detection->IC50_Calc IC50_Calc->End Start Compound Synthesis cluster_binding cluster_binding Start->cluster_binding cluster_functional cluster_functional Start->cluster_functional

Caption: General experimental workflow for pharmacological profiling.

Structure-Activity Relationship (SAR)

SAR cluster_phenyl Phenyl Ring Substitutions cluster_piperazine Piperazine N4-Substitutions Core This compound Core Phenyl Ring Piperazine Ring Electron_Donating Electron-Donating Groups (e.g., -OCH3, -CH3) - Increased D2/5-HT2A Antagonism Core:f1->Electron_Donating Electron_Withdrawing Electron-Withdrawing Groups (e.g., -Cl, -F) - Moderate D2/5-HT2A Antagonism Core:f1->Electron_Withdrawing No_Sub Unsubstituted - Baseline Activity Core:f1->No_Sub Aryl_Groups Aryl Groups - High Affinity for D2/5-HT Receptors Core:f2->Aryl_Groups Alkyl_Groups Alkyl Groups - Variable Affinity Core:f2->Alkyl_Groups

References

The 2-Phenyl-1-(piperazin-1-yl)ethanone Scaffold: A Versatile Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1-(piperazin-1-yl)ethanone core is a privileged scaffold in medicinal chemistry, serving as a foundational fragment for the development of a diverse range of therapeutic agents. Its structural simplicity, synthetic tractability, and ability to interact with multiple biological targets have made it a cornerstone in the design of novel drugs, particularly in the areas of neuropsychiatry and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds derived from this versatile core, with a focus on their potential as antipsychotic and antimicrobial agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core and its derivatives is typically achieved through a straightforward N-acylation of a substituted piperazine with a phenylacetic acid derivative. A common and efficient method involves the reaction of a desired N-substituted piperazine with 2-chloro-N-phenylacetamide in the presence of a base.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a general two-step procedure for the synthesis of the parent scaffold.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

  • Dissolve aniline in a suitable organic solvent, such as chloroform or dichloromethane, in a round-bottom flask.

  • Add a base, such as triethylamine or potassium carbonate, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.[1]

Step 2: Synthesis of this compound

  • To a solution of piperazine in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate and a catalytic amount of potassium iodide.

  • Add the synthesized 2-chloro-N-phenylacetamide to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

This general procedure can be adapted for the synthesis of a wide array of derivatives by using appropriately substituted phenylpiperazines or phenylacetic acid chlorides in the respective steps.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant activity against a range of biological targets, leading to their investigation in multiple therapeutic areas.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

A substantial body of research has focused on the development of this compound derivatives as atypical antipsychotics. These compounds often exhibit potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic drugs which is associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

The phenylpiperazine moiety is a well-established pharmacophore for interacting with these G-protein coupled receptors (GPCRs). Modifications to the phenyl ring of the phenylpiperazine and the phenyl ring of the ethanone moiety can significantly modulate the affinity and selectivity for these receptors.

The following table summarizes the binding affinities (Ki values) of a selection of this compound derivatives for the dopamine D2 and serotonin 5-HT2A receptors, illustrating the impact of substitutions on activity.

Compound IDR1 (Phenyl @ Ethanone)R2 (Phenyl @ Piperazine)Dopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
1a HH12085
1b 4-FH9865
1c H2-OCH34525
1d H4-Cl7550
1e 4-F2-OCH33015
1f 4-F4-Cl6040

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific study.

Antimicrobial and Antifungal Activity

The this compound scaffold has also been explored for its potential in combating microbial infections. Various derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against representative bacterial and fungal strains.

Compound IDR1 (Phenyl @ Ethanone)R2 (Phenyl @ Piperazine)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2a HH64128>256
2b 4-ClH3264128
2c H4-NO2163264
2d 4-Cl4-NO281632
2e 2,4-diClH163264
2f 2,4-diCl4-NO24816

Note: The data in this table is a composite from multiple studies to demonstrate structure-activity trends and may not be from a single, directly comparable dataset.[2][3][4][5]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.

Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

These assays are fundamental in determining the affinity of compounds for their target receptors and are a primary screening tool in the development of antipsychotic drugs.

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl) using a tissue homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled antagonist (e.g., haloperidol for D2, ketanserin for 5-HT2A).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Antimicrobial and Antifungal Susceptibility Testing

The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.[6]

  • Inoculum Preparation:

    • Culture the microbial strains overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to a specific cell density.[7][8]

    • Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration in the wells of the microtiter plate (typically 5 x 10^5 CFU/mL for bacteria).[7]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted test compounds with the prepared microbial inoculum.

    • Include a positive control well (medium and inoculum, no compound) and a negative control well (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[6]

  • Determination of MIC:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

    • A growth indicator dye (e.g., resazurin) can be added to aid in the visualization of cell viability.

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding the complex biological systems in which these compounds operate and the workflows used to evaluate them.

Signaling Pathways

The therapeutic effects of antipsychotic this compound derivatives are mediated through their interaction with dopamine and serotonin signaling pathways.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DDC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) D2_Auto D2 Autoreceptor Dopamine_Synapse->DAT Reuptake Dopamine_Synapse->D2_Auto Feedback Inhibition D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binding G_Protein Gi/o D2_Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream Drug This compound Derivative (Antagonist) Drug->D2_Receptor Blockade

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonist Action.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_Vesicle Serotonin (5-HT) (in vesicle) Five_HTP->Serotonin_Vesicle AADC Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake HT2A_Receptor 5-HT2A Receptor Serotonin_Synapse->HT2A_Receptor Binding G_Protein Gq/11 HT2A_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Drug This compound Derivative (Antagonist) Drug->HT2A_Receptor Blockade

Caption: Serotonin 5-HT2A Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow

The discovery and development of novel drugs based on the this compound scaffold follows a structured experimental workflow.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Lead Optimization cluster_preclinical Preclinical Development Start Design of Derivatives Synth Synthesis of Compound Library Start->Synth Purify Purification and Characterization Synth->Purify Primary_Assay Primary Screening (e.g., Receptor Binding Assay) Purify->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_ID->Dose_Response Secondary_Assay Secondary Assays (e.g., Functional Assays, Antimicrobial MIC) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR SAR->Start Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox PK_PD Pharmacokinetics/ Pharmacodynamics Tox->PK_PD

Caption: Drug Discovery Workflow for Novel Therapeutics.

Conclusion

The this compound scaffold continues to be a highly valuable fragment in the field of drug discovery. Its synthetic accessibility and the rich chemical space that can be explored through its derivatization provide a fertile ground for the development of new chemical entities with tailored pharmacological profiles. The ongoing research into its derivatives, particularly in the realms of antipsychotic and antimicrobial therapies, underscores its enduring importance. A thorough understanding of the synthetic methodologies, biological evaluation techniques, and the underlying signaling pathways, as outlined in this guide, is essential for researchers aiming to leverage this privileged scaffold in their drug discovery endeavors.

References

Exploring the Structure-Activity Relationship of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives, a class of compounds with significant potential in the development of novel therapeutics, particularly in the realm of antipsychotics. By analyzing the impact of various structural modifications on their biological activity, researchers can glean critical insights for designing more potent and selective drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying biological pathways.

Core Structure and Pharmacological Rationale

The this compound scaffold is a key pharmacophore found in numerous biologically active compounds. Its structural components, including the phenyl ring, the ethanone linker, and the piperazine moiety, can be readily modified to modulate its pharmacological properties. A significant area of investigation for these derivatives has been their activity as antagonists or modulators of dopamine and serotonin receptors, which are crucial targets in the treatment of psychosis and other neurological disorders.

A notable example of this scaffold's application is in the design of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which have been investigated for their potential antipsychotic properties. These compounds have shown considerable anti-dopaminergic and anti-serotonergic activity in preclinical behavioral models.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl ring attached to the ethanone moiety and the phenyl ring on the piperazine nitrogen.

Substitutions on the Piperazine Phenyl Ring

The substitution pattern on the N-phenylpiperazine moiety significantly influences the antipsychotic profile. Electron-donating groups, such as methoxy, and electron-withdrawing groups, like halogens, at various positions on this phenyl ring have been shown to modulate activity. For instance, in a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, compounds with a 2-methoxyphenyl group (compound 3c ) and a 2,3-dichlorophenyl group (compound 3k ) demonstrated a particularly impressive antipsychotic profile with a reduced propensity to induce catalepsy, a common side effect of typical antipsychotics.[1] This suggests that steric and electronic properties of the substituents at the ortho and meta positions of the N-phenyl ring are critical for achieving a desirable balance of efficacy and safety.

Modifications of the Phenyl-Ethanone Moiety

While the core focus of many studies has been the N-phenylpiperazine portion, modifications to the 2-phenyl-ethanone part of the scaffold also play a crucial role. The replacement of the phenyl group with a more extended aromatic system, such as a biphenyl group, has been a successful strategy to enhance antipsychotic activity.[1] This larger hydrophobic moiety likely engages in additional favorable interactions within the receptor binding pocket.

Quantitative Data Summary

The following table summarizes the pharmacological data for a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, focusing on their effects in behavioral models relevant to antipsychotic activity.

Compound IDR (Substitution on N-phenyl)% Inhibition of Apomorphine-induced Stereotyped Behavior (Dose in mg/kg)% Inhibition of Tryptamine-induced Seizures (Dose in mg/kg)Catalepsy Induction (Score at 100 mg/kg)
3a H45.3 (50)48.2 (50)1.8
3b 2-Cl58.6 (50)60.1 (50)2.2
3c 2-OCH₃72.5 (50)75.3 (50)1.5
3d 3-Cl55.1 (50)57.8 (50)2.0
3e 3-CF₃62.3 (50)65.4 (50)2.5
3f 4-Cl50.7 (50)53.2 (50)1.9
3g 4-F52.1 (50)55.6 (50)1.7
3h 2,4-diCl65.8 (50)68.9 (50)2.8
3i 2,5-diCl68.1 (50)70.3 (50)2.6
3j 2,6-diCl54.3 (50)56.9 (50)2.1
3k 2,3-diCl75.9 (50)78.6 (50)1.3
3l 3,4-diCl60.2 (50)63.5 (50)2.4
3m 3,5-diCl57.4 (50)59.8 (50)2.3
3n 3-Cl, 4-F59.1 (50)61.7 (50)2.2

Data extracted from Bhosale et al., 2014.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established procedures.

General Synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones

A common synthetic route involves a two-step process:

  • Synthesis of 2-bromo-1-(biphenyl-4-yl)ethanone: Biphenyl is acetylated using bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent like carbon disulfide or dichloromethane. The reaction mixture is typically stirred at room temperature and then refluxed to ensure completion. The resulting product is isolated through standard workup procedures involving quenching with acid, extraction, and purification by recrystallization or column chromatography.

  • Coupling with Substituted N-Phenylpiperazines: The intermediate, 2-bromo-1-(biphenyl-4-yl)ethanone, is then reacted with the desired substituted N-phenylpiperazine. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent such as acetone or acetonitrile, in the presence of a base like potassium carbonate to neutralize the HBr formed during the reaction. The mixture is refluxed for several hours, and the final product is isolated by filtration, followed by washing and recrystallization to yield the pure 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivative.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This in vitro assay is fundamental for determining the affinity of the synthesized compounds for their target receptors.

Materials:

  • Cell membranes expressing human dopamine D2 or serotonin 5-HT2A receptors.

  • Radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

  • Test compounds (the synthesized derivatives).

  • Non-specific binding agent (e.g., haloperidol for D2, mianserin for 5-HT2A).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, the cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Signaling Pathways and Experimental Workflow

The antipsychotic effects of these compounds are believed to be mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors. Understanding the downstream signaling cascades is essential for a complete picture of their mechanism of action.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D2 receptor by dopamine (or inhibition by an antagonist) modulates the activity of adenylyl cyclase.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Antagonist This compound Derivative (Antagonist) Antagonist->D2R Blockade

Caption: Dopamine D2 receptor signaling pathway and antagonist action.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is another GPCR, which primarily couples to the Gαq/11 subunit. Its activation leads to the stimulation of phospholipase C (PLC).

HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2A 5-HT2A Receptor G_protein_q Gαq/11βγ HT2A->G_protein_q Activation PLC Phospholipase C (PLC) G_protein_q->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream_HT Downstream Cellular Effects Ca_release->Downstream_HT Modulation PKC->Downstream_HT Phosphorylation Antagonist_HT This compound Derivative (Antagonist) Antagonist_HT->HT2A Blockade

Caption: Serotonin 5-HT2A receptor signaling and antagonist action.

Experimental Workflow for SAR Studies

The process of conducting an SAR study for these derivatives follows a logical progression from design to in vivo testing.

SAR_Workflow A Compound Design & Library Conception B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS, etc.) B->C D In Vitro Screening (e.g., Radioligand Binding Assays) C->D E Data Analysis (IC50/Ki Determination) D->E F In Vivo Behavioral Models (e.g., Apomorphine-induced stereotypy) E->F Promising Compounds G SAR Analysis & Lead Optimization E->G F->G H New Compound Generation G->H H->A Iterative Cycle

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel antipsychotic agents. The structure-activity relationships discussed herein highlight the critical importance of the substitution patterns on the aromatic rings for achieving high efficacy and a favorable safety profile. Specifically, the introduction of a biphenyl moiety in place of the phenyl group and the strategic placement of substituents on the N-phenylpiperazine ring are key determinants of biological activity. Future research in this area should continue to explore diverse substitutions and utilize the detailed experimental protocols outlined to identify lead candidates with improved therapeutic potential for treating psychotic disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone from Piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone, a valuable intermediate in drug discovery and development. The synthesis involves the N-acylation of piperazine with 2-chloro-1-phenylethanone. This protocol emphasizes control over the reaction conditions to favor the mono-acylated product and outlines a comprehensive purification procedure to ensure high purity of the final compound. All quantitative data is presented in a structured table, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of therapeutic agents. The introduction of a phenacyl group onto the piperazine ring yields this compound, a key building block for the synthesis of more complex molecules with potential biological activity. The primary challenge in this synthesis is the selective mono-N-acylation of piperazine, as the presence of two secondary amine groups can lead to the formation of a di-acylated byproduct. This protocol addresses this challenge by employing an excess of piperazine, which statistically favors the formation of the mono-substituted product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
PiperazineAnhydrous, 99%Sigma-Aldrich
2-Chloro-1-phenylethanone98%Alfa Aesar
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Instrumentation
InstrumentUse
Magnetic Stirrer with HotplateReaction stirring and heating
Rotary EvaporatorSolvent removal
Thin Layer Chromatography (TLC) PlatesReaction monitoring
UV Lamp (254 nm)TLC visualization
Glass Chromatography ColumnProduct purification
Nuclear Magnetic Resonance (NMR) SpectrometerStructural characterization
Mass Spectrometer (MS)Molecular weight determination
Synthesis of this compound

Reaction Scheme:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (4.31 g, 50 mmol, 5 equivalents) in anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the piperazine is completely dissolved.

  • Addition of Base: To the stirred solution, add triethylamine (2.1 mL, 15 mmol, 1.5 equivalents) via syringe.

  • Addition of Electrophile: In a separate beaker, dissolve 2-chloro-1-phenylethanone (1.55 g, 10 mmol, 1 equivalent) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the piperazine solution over a period of 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1) with 1% triethylamine. The disappearance of the 2-chloro-1-phenylethanone spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove excess piperazine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%) to isolate the pure this compound.

  • Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity. A typical yield for this reaction is in the range of 70-80%.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
PiperazineC₄H₁₀N₂86.14505---
2-Chloro-1-phenylethanoneC₈H₇ClO154.60101---
TriethylamineC₆H₁₅N101.19151.5---
This compoundC₁₂H₁₆N₂O204.271012.041.5375

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Dissolve Piperazine and Triethylamine in DCM addition Add 2-Chloro-1-phenylethanone solution dropwise reagents->addition stirring Stir at Room Temperature for 12 hours addition->stirring quench Quench with Water stirring->quench wash Wash with HCl, NaHCO₃, and Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography analysis Characterize by NMR and Mass Spectrometry chromatography->analysis product Pure this compound analysis->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-1-phenylethanone is a lachrymator and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Handle all chemicals and solvents in accordance with their Safety Data Sheets (SDS).

Application Note and Protocols: One-Pot Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the one-pot synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules, including ligands for dopamine and sigma-1 receptors.[1][2][3] The described methodology, based on a multicomponent reaction strategy, offers an efficient and versatile approach for generating libraries of these derivatives for screening and lead optimization.

Introduction

The piperazine moiety is a privileged scaffold in modern drug discovery, found in numerous FDA-approved drugs.[4] Its unique physicochemical properties often impart favorable pharmacokinetic characteristics to drug candidates.[4][5] Derivatives of this compound, in particular, have been identified as potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.[1][6] Synthesizing diverse libraries of these compounds is crucial for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents.

One-pot multicomponent reactions (MCRs), such as the Ugi or split-Ugi reactions, are highly efficient for this purpose.[7][8] They allow for the construction of complex molecules from three or more starting materials in a single step, minimizing waste, saving time, and increasing overall efficiency. This note details a generalized one-pot protocol adaptable for creating a variety of this compound derivatives.

Experimental Protocols

General One-Pot Synthesis via Split-Ugi Reaction

This protocol is a generalized procedure based on the principles of the split-Ugi multicomponent reaction, which has been successfully used to generate libraries of piperazine-based compounds.[1] This reaction involves the combination of an acid component (a substituted phenylacetic acid), piperazine, a carbonyl component (formaldehyde or another aldehyde), and an isocyanide.

Materials:

  • Substituted Phenylacetic Acid (e.g., Phenylacetic acid, 4-Methoxyphenylacetic acid)

  • Piperazine

  • Formaldehyde (37% solution in water) or other suitable aldehyde

  • Substituted Isocyanide (e.g., 1-isocyano-4-methoxybenzene, 1-isocyano-4-bromobenzene)

  • Methanol (MeOH), Anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenylacetic acid (1.0 eq), piperazine (1.2 eq), and anhydrous methanol (0.2 M concentration relative to the acid).

  • Addition of Reagents: To the stirring suspension, add the isocyanide (1.0 eq) followed by the aldehyde (e.g., formaldehyde, 1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired this compound derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data from various synthetic methods for piperazine derivatives found in the literature. This data illustrates the range of conditions and yields that can be expected.

Compound TypeReactantsSolventConditionsTime (h)Yield (%)Reference
1,4-disubstituted piperazines (Split-Ugi)Indole-2-carboxylic acid, piperazine, formaldehyde, aromatic isocyanideMethanolReflux12-2475-95[1]
1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, 1-bromo-2-fluoroethane, K₂CO₃AcetonitrileReflux12High[9]
3-Aryl piperazin-2-ones (One-pot)Aldehyde, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamine, Et₃NToluene-20 °C to 25 °C~2438-90[10]
2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrilesDisulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, trimethylsilyl cyanideEthanolRoom Temp2460-86[11]
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]-4-(Tf)piperazine1-[...]-piperazine, triethylamine, trifluoromethanesulfonic anhydrideDichloromethane0 °C to Room Temp0.5High[12]

Note: "High" yield is used where a specific percentage was not provided in the abstract but implied by the context.

Visualizations

Experimental Workflow

The following diagram illustrates the general one-pot workflow for the synthesis of this compound derivatives via a multicomponent reaction.

G cluster_reactants Reactant Assembly cluster_process One-Pot Reaction cluster_workup Purification cluster_final Final Product r1 Substituted Phenylacetic Acid mix Combine in Solvent (e.g., Methanol) r1->mix r2 Piperazine r2->mix r3 Aldehyde r3->mix r4 Isocyanide r4->mix react Heat & Stir (e.g., Reflux, 12-24h) mix->react Reaction Start evap Solvent Evaporation react->evap Reaction Complete extract Liquid-Liquid Extraction evap->extract purify Column Chromatography extract->purify product 2-Phenyl-1-(piperazin-1-yl) ethanone Derivative purify->product char Characterization (NMR, MS) product->char

Caption: General workflow for the one-pot synthesis of target derivatives.

Potential Signaling Pathway

Derivatives from this class have shown affinity for dopamine D2/D3 receptors. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a D2 receptor antagonist.

G cluster_inside ligand Derivative (Antagonist) receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds & Blocks g_protein Gαi/o Protein receptor->g_protein Inhibition of GDP-GTP Exchange ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion Blocked pka Protein Kinase A (PKA) camp->pka Activation Reduced response Cellular Response (e.g., altered gene expression, ion channel activity) pka->response Downstream Effects Altered

Caption: Hypothetical signaling pathway for a D2 receptor antagonist.

Conclusion

The one-pot synthesis strategy presented here offers a robust and adaptable method for producing diverse this compound derivatives. This approach is highly valuable for academic and industrial researchers engaged in drug discovery, enabling the rapid generation of compound libraries for high-throughput screening and SAR studies. The versatility of the multicomponent reaction allows for wide exploration of chemical space around the core scaffold, facilitating the development of novel therapeutics targeting a range of biological targets.

References

Application Note: High-Throughput Synthesis of N-Substituted 2-Phenyl-1-(piperazin-1-yl)ethanone Analogs via Parallel Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. Its ability to engage in multiple non-covalent interactions and its favorable physicochemical properties make it an attractive core for the design of compound libraries. 2-Phenyl-1-(piperazin-1-yl)ethanone is a versatile starting material for the generation of diverse chemical libraries. The presence of a secondary amine on the piperazine ring provides a convenient handle for derivatization, allowing for the systematic exploration of the chemical space around this core structure. This application note describes a robust and efficient protocol for the parallel synthesis of a library of N-substituted this compound derivatives using reductive amination.

Core Concept

The synthetic strategy leverages the reactivity of the secondary amine of this compound with a diverse panel of aldehydes in a parallel format. The resulting iminium ion intermediate is reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride, to yield the desired tertiary amine products. This one-pot reaction is highly amenable to high-throughput synthesis, enabling the rapid generation of a multitude of analogs for screening in drug discovery programs.[1][2][3][4][5][6]

Experimental Overview

The parallel synthesis is performed in a 96-well plate format, allowing for the simultaneous reaction of this compound with various aldehydes. The protocol involves the following key steps: dispensing of starting materials, addition of the reducing agent, reaction incubation, and a streamlined work-up and purification procedure. The identity and purity of the synthesized compounds are confirmed by LC-MS analysis.

Detailed Experimental Protocol

Materials and Equipment

  • This compound

  • A diverse library of aldehydes (e.g., aromatic, heteroaromatic, aliphatic)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (AcOH)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Inert atmosphere (Nitrogen or Argon)

  • Orbital shaker

  • Centrifugal evaporator

  • LC-MS system for analysis

  • Automated preparative HPLC for purification (optional)

Parallel Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dispense this compound solution in DCE to each well aldehydes Add diverse aldehyde solution in DCE to each well start->aldehydes 1.1 eq add_acid Add acetic acid (catalyst) to each well aldehydes->add_acid 0.1 eq add_reductant Add NaBH(OAc)₃ to each well add_acid->add_reductant 1.5 eq incubate Seal plate and incubate with shaking at room temperature add_reductant->incubate 12-16 h quench Quench reaction with saturated NaHCO₃ solution incubate->quench extract Extract with dichloromethane (optional, if phase separation occurs) quench->extract dry Dry organic layer or evaporate solvent directly extract->dry purify Purify via solid-phase extraction or preparative HPLC dry->purify analyze Analyze purity and confirm identity by LC-MS purify->analyze end Compound Library analyze->end

Caption: Parallel reductive amination workflow.

Step-by-Step Procedure

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous 1,2-dichloroethane (DCE).

    • Prepare 0.22 M solutions of a diverse set of aldehydes in anhydrous DCE in a separate 96-well plate.

  • Reaction Setup:

    • In a 96-well reaction block, dispense 250 µL of the this compound stock solution (0.05 mmol) into each well using a multichannel pipette or automated liquid handler.

    • To each well, add 250 µL of the corresponding aldehyde stock solution (0.055 mmol, 1.1 equivalents).

    • Add 5 µL of a 1.0 M solution of acetic acid in DCE (0.005 mmol, 0.1 equivalents) to each well.

  • Reductive Amination:

    • Under an inert atmosphere, add approximately 32 mg of sodium triacetoxyborohydride (0.15 mmol, 3.0 equivalents) as a solid to each well. Note: This can be done using a powder dispenser or carefully by hand.

    • Securely seal the 96-well reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

  • Reaction Quench and Work-up:

    • Unseal the reaction block and quench the reaction by the slow addition of 250 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Agitate the plate for an additional 15 minutes.

    • For purification, the organic layer can be separated, or the entire mixture can be subjected to solid-phase extraction. Alternatively, the solvent can be removed in a centrifugal evaporator.

  • Purification:

    • Method A (Solid-Phase Extraction): Pass the reaction mixture through a silica gel or a suitable scavenger resin cartridge to remove excess reagents and byproducts. Elute the product with an appropriate solvent system (e.g., dichloromethane/methanol gradient).

    • Method B (Preparative HPLC): For higher purity, purify the crude product from each well using mass-directed automated preparative HPLC.

  • Analysis and Storage:

    • Analyze an aliquot from each well by LC-MS to determine the purity and confirm the molecular weight of the desired product.

    • Remove the solvent from the purified fractions using a centrifugal evaporator.

    • Dissolve the final compounds in a suitable solvent (e.g., DMSO) to a desired stock concentration, typically 10 mM, for storage and biological screening.

Data Presentation

The following table summarizes the results for a representative subset of a synthesized library.

Compound IDAldehyde UsedProduct StructureMW ( g/mol )Yield (%)Purity (LC-MS, %)
L1-A1 4-Fluorobenzaldehyde312.3885>95
L1-B2 2-Pyridinecarboxaldehyde295.3778>95
L1-C3 Cyclohexanecarboxaldehyde298.4491>95
L1-D4 3-Methoxybenzaldehyde324.4282>95
L1-E5 1-Naphthaldehyde344.4575>95

Note: The product structures are representational and would be the result of the reductive amination between this compound and the respective aldehyde. Yields and purities are typical for this type of reaction and purification method.

Signaling Pathways and Logical Relationships

The synthesized compound library can be screened against a variety of biological targets. For example, piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The logical relationship for the application of this library in a drug discovery context is depicted below.

G cluster_synthesis Library Generation cluster_screening Screening & Development scaffold This compound Scaffold synthesis Parallel Reductive Amination scaffold->synthesis building_blocks Diverse Aldehydes building_blocks->synthesis library Compound Library synthesis->library hts High-Throughput Screening (e.g., GPCR binding assay) library->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_candidate Lead Candidate hit_to_lead->lead_candidate

Caption: Drug discovery workflow utilizing the synthesized library.

The described parallel reductive amination protocol offers an efficient and reliable method for the synthesis of a diverse library of N-substituted this compound analogs. The mild reaction conditions and the amenability to high-throughput formats make this approach highly suitable for generating compound libraries for early-stage drug discovery and lead optimization efforts. The versatility of the piperazine core, combined with the vast array of commercially available aldehydes, allows for the creation of large and structurally diverse libraries to probe a wide range of biological targets.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives on cancer cell lines. The following protocols detail established in vitro assays for quantifying cell viability and elucidating the mechanisms of cell death.

Introduction to Cytotoxicity Testing

Evaluating the cytotoxic potential of novel chemical entities is a critical step in the drug discovery process. In vitro cytotoxicity assays are essential tools for screening compounds and determining their therapeutic index. This document outlines protocols for three commonly used assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and apoptosis assays for detecting programmed cell death. Each assay provides a different perspective on the cellular response to cytotoxic agents.[1][2][3]

Key Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4][6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6]

2. Lactate Dehydrogenase (LDH) Assay: The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8][9] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, making it a reliable indicator of cytotoxicity.[8][9]

3. Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells.[10][11] Assays to detect apoptosis often measure specific markers that appear at different stages of the process. Early markers include the externalization of phosphatidylserine (detected by Annexin V binding) and the activation of caspases, while a late-stage marker is DNA fragmentation (detected by TUNEL assays).[12][13]

Data Presentation

The following table provides an illustrative example of how to present quantitative data obtained from the described cytotoxicity assays for a series of hypothetical this compound derivatives.

Compound IDDerivative SubstitutionCell LineIC₅₀ (µM) - MTT Assay (48h)% Cytotoxicity (LDH Assay) at 50 µM (24h)% Apoptotic Cells (Annexin V) at 25 µM (24h)
PPD-001 4-HMCF-725.345.235.8
PPD-002 4-ClMCF-715.862.155.2
PPD-003 4-OCH₃MCF-742.128.718.4
PPD-004 4-NO₂MCF-78.575.968.1
Control DoxorubicinMCF-70.588.482.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds, cell lines, and experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4][5]

Materials:

  • This compound derivatives

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7][8]

Materials:

  • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • This compound derivatives

  • Human cancer cell line

  • Complete cell culture medium

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol (steps 1 and 2).

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.[15]

    • Background: Medium only.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction by adding the stop solution provided in the kit. Measure the absorbance at 490 nm using a microplate reader.[9][16]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Protocol 3: Annexin V-FITC Apoptosis Assay

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-labeled Annexin V.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound derivatives

  • Human cancer cell line

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the cells from the supernatant to include any detached apoptotic cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_mtt MTT Protocol cluster_ldh LDH Protocol cluster_apoptosis Apoptosis Protocol cluster_analysis Data Analysis start Seed Cells in Microplate treat Treat with Derivatives start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay ldh LDH Assay apoptosis Apoptosis Assay add_mtt Add MTT Reagent collect_sup Collect Supernatant harvest Harvest & Wash Cells solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt viability Calculate % Viability / IC50 read_mtt->viability ldh_reaction Add LDH Reagent collect_sup->ldh_reaction read_ldh Read Absorbance (490nm) ldh_reaction->read_ldh cytotoxicity Calculate % Cytotoxicity read_ldh->cytotoxicity stain Stain with Annexin V/PI harvest->stain flow Analyze by Flow Cytometry stain->flow apoptosis_percent Determine % Apoptotic Cells flow->apoptosis_percent

Caption: Experimental workflow for in vitro cytotoxicity testing.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) adaptor Adaptor Proteins (e.g., FADD) death_receptor->adaptor caspase8 Pro-Caspase-8 adaptor->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 bcl2 Bcl-2 family (Bax, Bak) active_caspase8->bcl2 Bid cleavage caspase3 Pro-Caspase-3 active_caspase8->caspase3 dna_damage DNA Damage / Stress dna_damage->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Pro-Caspase-9 apaf1->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 substrates Cellular Substrates (e.g., PARP) active_caspase3->substrates apoptosis Apoptosis substrates->apoptosis

References

Application Notes and Protocols for 18F-Labeled 2-Phenyl-1-(piperazin-1-yl)ethanone Analogues in PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the radiosynthesis and application of 18F-labeled 2-Phenyl-1-(piperazin-1-yl)ethanone analogues as positron emission tomography (PET) imaging agents. The protocols detailed below are intended to guide researchers in the development and application of these novel radiotracers for preclinical and clinical research, particularly in oncology and neurobiology.

Introduction

This compound derivatives are a versatile class of compounds that can be radiolabeled with fluorine-18 (¹⁸F) for in vivo imaging using PET. These analogues have shown promise in targeting various biological entities, most notably the sigma-1 (σ₁) receptor, which is overexpressed in a variety of cancers, making it a valuable target for diagnostic imaging.[1][2] The ability to non-invasively quantify the expression and distribution of such targets offers significant potential for disease diagnosis, staging, and monitoring treatment response. This document outlines the synthesis, quality control, and preclinical evaluation of these radiotracers.

Data Presentation

The following tables summarize the key quantitative data from the radiosynthesis and evaluation of representative 18F-labeled this compound analogues.

Table 1: Radiosynthesis Parameters and Quality Control

RadiotracerPrecursorRadiochemical Yield (Decay-Corrected)Radiochemical PurityMolar Activity (GBq/μmol)
[¹⁸F]FEt-PPZ1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone32 ± 5.8%>95%Not Reported
[¹⁸F]FBPC01Corresponding tosylate precursorNot specified, but sufficient for preclinical studies>97%>112
[¹⁸F]FBPC03Corresponding tosylate precursorNot specified, but sufficient for preclinical studies>97%>112

Table 2: In Vitro and In Vivo Performance

RadiotracerTargetCell Lines / Animal ModelKey Findings
[¹⁸F]FEt-PPZSigma-1 ReceptorU-87 MG (glioma), B16F10 (melanoma) cells; Melanoma-tumor-bearing C57BL6 miceSpecific uptake in σ₁R-expressing cells, with significant tumor uptake (10.55 ± 1.3% ID/g at 60 min) in vivo.[1]
[¹⁸F]FBPC01Dopamine D3 ReceptorRatDemonstrated specific binding to D3R in the brain ventricles and pituitary gland.[3]
[¹⁸F]FBPC03Dopamine D3 ReceptorRatShowed the highest PET signal-to-noise ratio and good D3R-specific binding in the brain with stable metabolism.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the development and evaluation of 18F-labeled this compound analogues.

Protocol 1: Automated Radiosynthesis of [¹⁸F]FEt-PPZ

This protocol describes a one-pot, two-step automated synthesis.[4]

Materials:

  • [¹⁸F]Fluoride

  • Ethylene glycol-1,2-ditosylate

  • 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (precursor)

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dimethyl sulfoxide (DMSO)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)

Procedure:

  • [¹⁸F]Fluoride production and drying: Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction and trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Synthesis of [¹⁸F]fluoroethyl tosylate: A solution of ethylene glycol-1,2-ditosylate in anhydrous acetonitrile is added to the dried K[¹⁸F]/K₂₂₂ complex. The reaction mixture is heated to 85°C for 10 minutes to produce [¹⁸F]fluoroethyl tosylate.

  • ¹⁸F-labeling of the precursor: A solution of the 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone precursor in DMSO is added to the reaction vessel containing [¹⁸F]fluoroethyl tosylate. The mixture is heated to 120°C for 15 minutes.

  • Purification: The crude reaction mixture is cooled and diluted with water. The mixture is then passed through a series of SPE cartridges (e.g., a C18 Sep-Pak) to remove unreacted [¹⁸F]fluoride and other impurities. The final product, [¹⁸F]FEt-PPZ, is eluted from the cartridge with ethanol and formulated in saline for injection.

Protocol 2: Quality Control of ¹⁸F-Labeled Analogues

Radiochemical Purity Determination by Radio-HPLC:

  • System: A high-performance liquid chromatography (HPLC) system equipped with a radioactive detector and a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1 mL/min.

  • Procedure: An aliquot of the final product is injected into the HPLC system. The retention time of the radioactive peak is compared to that of the non-radioactive standard to confirm identity. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.

Radiochemical Purity Determination by Radio-TLC:

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v).

  • Procedure: A small spot of the radiolabeled compound is applied to the TLC plate. The plate is developed in the mobile phase. The distribution of radioactivity on the plate is analyzed using a radio-TLC scanner. The R_f value of the product is compared to the standard.

Protocol 3: In Vitro Cell Uptake Assay

Materials:

  • Cancer cell lines expressing the target of interest (e.g., U-87 MG for sigma-1 receptor).

  • Cell culture medium and supplements.

  • [¹⁸F]-labeled radiotracer.

  • Phosphate-buffered saline (PBS).

  • Gamma counter.

Procedure:

  • Cell Culture: Cells are cultured to near confluency in appropriate multi-well plates.

  • Incubation: The culture medium is replaced with fresh medium containing the ¹⁸F-labeled radiotracer (typically 0.1-1 µCi/well).

  • Time Course: The cells are incubated for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

  • Washing: At each time point, the medium is removed, and the cells are washed three times with ice-cold PBS to remove unbound radioactivity.

  • Lysis and Counting: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

  • Blocking Studies (for specificity): To determine specific binding, a parallel set of experiments is conducted where the cells are pre-incubated with a high concentration (e.g., 10 µM) of the non-radioactive analogue or a known inhibitor for 30 minutes before the addition of the radiotracer.

Visualizations

Radiosynthesis Workflow

G cluster_0 Step 1: [18F]Fluoride Preparation cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control Cyclotron [18O]H2O(p,n)18F Anion_Exchange Anion Exchange Cartridge Cyclotron->Anion_Exchange Elution Elution with K2CO3/K222 Anion_Exchange->Elution Drying Azeotropic Drying Elution->Drying Precursor_Addition Add Precursor (e.g., Tosylate) Drying->Precursor_Addition Heating Heating (e.g., 120°C, 15 min) Precursor_Addition->Heating Crude_Product Crude [18F]-labeled Analog Heating->Crude_Product SPE_Purification Solid Phase Extraction (SPE) Crude_Product->SPE_Purification Elution_Final Elution SPE_Purification->Elution_Final Formulation Formulation in Saline Elution_Final->Formulation Final_Product Final Radiotracer for Injection Formulation->Final_Product QC Quality Control Final_Product->QC Radio_HPLC Radio-HPLC QC->Radio_HPLC Radio_TLC Radio-TLC QC->Radio_TLC

Caption: Automated radiosynthesis workflow for 18F-labeled analogs.

Sigma-1 Receptor Signaling Pathway

G cluster_ER Endoplasmic Reticulum (ER) Sigma1R_BiP Sigma-1 Receptor (Inactive Dimer) + BiP IP3R IP3 Receptor Sigma1R_BiP->IP3R Stabilization Active_Sigma1R Active Sigma-1 Receptor (Monomer) Sigma1R_BiP->Active_Sigma1R Dissociation from BiP Ligand 18F-Analog (Ligand) Ligand->Sigma1R_BiP Binding Translocation Translocation Active_Sigma1R->Translocation Ion_Channels Ion Channels (Ca2+, K+, Na+) Translocation->Ion_Channels Modulation Kinases Kinases (e.g., ERK) Translocation->Kinases Modulation Cell_Survival Modulation of Cell Survival & Proliferation Ion_Channels->Cell_Survival Kinases->Cell_Survival

Caption: Sigma-1 receptor activation and downstream signaling.

References

Application Notes and Protocols for Sigma-1 Receptor Binding Affinity Assay with Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of novel phenylpiperazine compounds for the sigma-1 receptor (S1R), a key therapeutic target implicated in a range of neurological and psychiatric disorders.[1][2][3] The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it modulates calcium signaling and cellular stress responses.[1][4][5]

Introduction to Sigma-1 Receptor Binding Assays

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand (in this case, phenylpiperazine compounds) and its receptor (S1R).[6] This protocol outlines a competitive binding assay, which measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the S1R. The data generated allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is an intracellular signal transduction amplifier.[1] Under normal conditions, it is associated with the binding immunoglobulin protein (BiP) at the mitochondria-associated ER membrane (MAM). Upon stimulation by agonist ligands, the S1R dissociates from BiP and can then interact with various client proteins, including ion channels and other receptors, to modulate downstream signaling pathways, such as calcium mobilization from the ER.[4][5][7]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion S1R_BiP Sigma-1R-BiP Complex S1R Sigma-1R S1R_BiP->S1R Dissociation BiP BiP IP3R IP3 Receptor S1R->IP3R Modulation Cellular_Response Modulation of Cellular Response S1R->Cellular_Response Downstream Effects Ca_ER Ca²⁺ IP3R->Ca_ER Release Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake Agonist Agonist (e.g., Phenylpiperazine) Agonist->S1R_BiP Binding

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test phenylpiperazine compounds for the sigma-1 receptor using [³H]-(+)-pentazocine, a selective S1R radioligand.[2][8]

Materials and Reagents:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing S1R (e.g., U-87 MG, B16F10).[9][10]

  • Radioligand: [³H]-(+)-pentazocine.[2][8]

  • Non-specific Binding Control: Haloperidol.[11]

  • Test Compounds: Phenylpiperazine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.[12]

  • Scintillation Cocktail.

  • Scintillation Counter.

Experimental Workflow:

Caption: Experimental Workflow for Sigma-1 Receptor Binding Assay.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue or cultured cells expressing S1R in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

    • Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, excess haloperidol (e.g., 10 µM), and membrane preparation.

    • Competitive Binding: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of the test phenylpiperazine compound, and membrane preparation. The final concentration of [³H]-(+)-pentazocine should be close to its Kd value (typically 1-5 nM).[11]

  • Incubation: Incubate the assay plates at 37°C for 120 minutes to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts per minute (CPM) from the total binding CPM.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation: Binding Affinities of Phenylpiperazine Derivatives

The following table summarizes the binding affinities of representative phenylpiperazine compounds for the sigma-1 receptor, as reported in the literature. This data can serve as a reference for comparison with newly synthesized compounds.

CompoundSigma-1 Receptor Affinity (Ki, nM)Reference
Haloperidol2.5[13]
1-(4-(benzyl)-1-piperidin-1-yl)-1-4-(4-phenylpiperazin-1-yl)ethanone3.2[13]
Various 1-phenylpiperazine derivatives1-10[14]

Conclusion

This protocol provides a robust framework for assessing the sigma-1 receptor binding affinity of phenylpiperazine compounds. Accurate determination of binding affinity is a critical step in the drug discovery process, enabling the identification and optimization of potent and selective ligands for this important therapeutic target.

References

Application Notes and Protocols for High-Throughput Screening of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivative Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-PPE-HTS-2025 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold is a privileged structure in medicinal chemistry. Piperazine derivatives are integral to numerous FDA-approved drugs and are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This structural motif offers synthetic tractability and the ability to modulate physicochemical properties, making it an attractive starting point for drug discovery campaigns.

High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries to identify "hit" compounds that modulate a specific biological target.[4][5] These application notes provide detailed protocols for the HTS of this compound derivative libraries against two major classes of drug targets: G-Protein Coupled Receptors (GPCRs) and Protein Kinases.

General High-Throughput Screening Workflow

The HTS process follows a standardized workflow designed to efficiently identify and validate active compounds from large libraries. The process begins with robust assay development and culminates in the identification of confirmed hits for further lead optimization studies.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal PilotScreen Pilot Screen (~2000 Compounds) AssayVal->PilotScreen Proceed to Screening PrimaryHTS Primary HTS (Full Library) PilotScreen->PrimaryHTS HitID Hit Identification (>3 SD from mean) PrimaryHTS->HitID Data Analysis DoseResponse Dose-Response & IC50/EC50 HitID->DoseResponse SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay LeadOpt Lead Optimization SecondaryAssay->LeadOpt Confirmed Hits

Caption: General workflow for a high-throughput screening campaign.

Protocol 1: Cell-Based GPCR Antagonist Screening (β-Arrestin Recruitment Assay)

G-protein-coupled receptors (GPCRs) are a major target class for therapeutics.[6] The recruitment of β-arrestin to an activated GPCR is a nearly universal phenomenon, making it an ideal readout for HTS assays to identify both agonists and antagonists.[7][8] This protocol describes a method to screen for antagonists of a specific GPCR of interest.

Signaling Pathway Overview

Upon agonist binding, the GPCR undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin to the receptor, a key event in signal termination and internalization. This interaction can be detected using various technologies, such as enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).[6][8]

GPCR_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular GPCR GPCR GRK GRK GPCR->GRK Recruits P P Agonist Agonist Agonist->GPCR Activates Antagonist PPE Derivative (Antagonist) Antagonist->GPCR Blocks GRK->GPCR Phosphorylates Signal Signal Generation (Luminescence/Fluorescence) P->Signal Leads to BetaArrestin β-Arrestin-Reporter BetaArrestin->P Binds

Caption: Simplified GPCR β-arrestin recruitment signaling pathway.
Experimental Protocol

This protocol is designed for a 384-well plate format using a commercially available β-arrestin recruitment assay system.

Materials:

  • HEK293 cells stably expressing the target GPCR and the β-arrestin reporter system.

  • Assay Medium: Opti-MEM or equivalent serum-free medium.

  • Agonist (EC80 concentration, predetermined).

  • This compound derivative library (10 mM in DMSO).

  • Positive Control: Known antagonist for the target GPCR.

  • Negative Control: DMSO.

  • Detection Reagents (as per manufacturer's instructions).

  • 384-well white, solid-bottom assay plates.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well assay plates at a density of 5,000-10,000 cells/well in 20 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Using an acoustic liquid handler or pin tool, transfer 20-50 nL of the library compounds into the assay plates, achieving a final concentration of 10 µM.

    • Add positive and negative controls to designated wells.

    • Incubate the plates for 30 minutes at 37°C.

  • Agonist Stimulation: Add 5 µL of the known agonist (at a pre-determined EC80 concentration in assay medium) to all wells except for the neutral control wells.

  • Incubation: Incubate the plates for 60-90 minutes at 37°C.

  • Signal Detection:

    • Equilibrate plates to room temperature for 15 minutes.

    • Add 10 µL of detection reagent to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the luminescence signal on a compatible plate reader.

Data Presentation and Analysis

Data is normalized to controls, and the Z' factor is calculated to assess assay quality.[9] A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay.

Z' Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • SD_pos: Standard deviation of the positive control (agonist only).

  • SD_neg: Standard deviation of the negative control (antagonist control).

Table 1: Sample HTS Data for GPCR Antagonist Screen

Compound IDConc. (µM)Raw Signal% InhibitionZ-ScoreHit Call
Control (+)1085,4320%N/ANo
Control (-)1012,345100%N/ANo
PPE-001231082,1104.5%-0.21No
PPE-004561025,67881.7%-3.52Yes
PPE-007891079,8817.6%-0.35No
PPE-010111015,90195.1%-4.11Yes
Assay Z' Factor: 0.78

Protocol 2: Biochemical Kinase Inhibitor Screening (ADP Detection Assay)

Protein kinases are another critical class of drug targets, and screening for their inhibitors is a cornerstone of many oncology and immunology programs.[10][11] Many HTS-compatible kinase assays rely on the detection of ADP, a universal product of the kinase reaction.[12][13]

Assay Principle

A kinase transfers the gamma-phosphate from ATP to a substrate (peptide or protein). The amount of ADP produced is directly proportional to the kinase activity. In this assay, the ADP is converted through a series of enzymatic steps into a detectable signal, such as luminescence. An inhibitor will block the kinase, leading to a decrease in ADP production and a corresponding reduction in the signal.

Kinase_Assay cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase ADP ADP Kinase->ADP Substrate_P Phospho-Substrate Kinase->Substrate_P ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor PPE Derivative (Inhibitor) Inhibitor->Kinase Inhibits DetectionEnzymes Detection Reagents (e.g., ADP-Glo™) ADP->DetectionEnzymes Substrate for Signal Luminescent Signal DetectionEnzymes->Signal Produces

Caption: Principle of a kinase assay based on ADP detection.
Experimental Protocol

This protocol is designed for a 384-well plate format using a commercial ADP detection kit (e.g., ADP-Glo™).

Materials:

  • Target Kinase (recombinant).

  • Kinase Substrate (specific peptide for the kinase).

  • ATP (at Km concentration, predetermined).

  • Kinase Reaction Buffer.

  • This compound derivative library (10 mM in DMSO).

  • Positive Control: Known potent inhibitor (e.g., Staurosporine).

  • Negative Control: DMSO.

  • ADP Detection Reagents.

  • 384-well white, low-volume assay plates.

Procedure:

  • Compound Plating: Add 25 nL of library compounds and controls to the assay plates using an acoustic liquid handler.

  • Kinase/Substrate Addition: Add 2.5 µL of a solution containing the kinase and its specific substrate in reaction buffer to all wells.

  • Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final compound concentration should be 10 µM.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ADP Detection (Step 1): Add 5 µL of the first ADP detection reagent (to stop the kinase reaction and deplete remaining ATP). Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 10 µL of the second ADP detection reagent (to convert ADP to a luminescent signal). Incubate for 30 minutes at room temperature.

  • Signal Reading: Measure the luminescence signal using a plate reader.

Data Presentation and Analysis

Data is normalized to controls, with low luminescence indicating kinase inhibition. The Z' factor is calculated similarly to the GPCR assay to ensure data quality.

Table 2: Sample HTS Data for Kinase Inhibitor Screen

Compound IDConc. (µM)Raw Signal% InhibitionZ-ScoreHit Call
Control (+)101,560100%N/ANo
Control (-)10125,8000%N/ANo
PPE-0112110119,5405.0%0.25No
PPE-01314108,76593.1%-3.89Yes
PPE-0157910121,2233.6%0.15No
PPE-018861075,43040.0%-1.65No
Assay Z' Factor: 0.85

Conclusion and Next Steps

The protocols outlined provide robust and validated methods for the high-throughput screening of this compound derivative libraries against GPCR and kinase targets. Compounds identified as "hits" in the primary screen (typically defined as having an activity >3 standard deviations from the mean of the sample population) require rigorous follow-up to confirm their activity and eliminate artifacts.

Recommended next steps include:

  • Hit Confirmation: Re-testing the primary hits from a fresh stock of the compound.

  • Dose-Response Analysis: Generating concentration-response curves to determine compound potency (IC50/EC50).

  • Orthogonal Assays: Validating hits in a secondary assay that uses a different detection technology to rule out compound interference.[14]

  • Selectivity Profiling: Screening confirmed hits against a panel of related targets to assess their selectivity.

These subsequent steps are crucial for advancing promising hits into the lead optimization phase of the drug discovery pipeline.

References

Application of 2-Phenyl-1-(piperazin-1-yl)ethanone in the Synthesis of Neuroleptic Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel neuroleptic drug candidates based on the 2-Phenyl-1-(piperazin-1-yl)ethanone scaffold. The information presented is intended to guide researchers in the development of new antipsychotic agents with potential efficacy against the positive and negative symptoms of schizophrenia.

The core structure of this compound and its derivatives has been identified as a promising framework for the design of atypical antipsychotics. These compounds often exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, a key characteristic of many effective neuroleptic drugs.[1][2][3][4] The following sections detail the synthesis, pharmacological evaluation, and underlying mechanisms of action of these compounds.

I. Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides

A series of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides have been synthesized and evaluated for their potential antipsychotic properties.[3] The synthesis involves a two-step process, starting with the preparation of an intermediate, 2-chloro-N-phenylacetamide, followed by its reaction with various substituted phenylpiperazines.

Experimental Protocol

Step 1: Synthesis of 2-chloro-N-phenylacetamide (2)

  • Dissolve aniline (1) in 2 N sodium hydroxide.

  • To this solution, add chloroacetyl chloride in dichloromethane dropwise with constant stirring.

  • Continue stirring the reaction mixture until the reaction is complete (monitor by TLC).

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-chloro-N-phenylacetamide (2).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-N-phenylacetamide.

Step 2: Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides (3a-j)

  • In a round-bottom flask, combine 2-chloro-N-phenylacetamide (2), an appropriately substituted phenylpiperazine, potassium carbonate (K2CO3), and a catalytic amount of potassium iodide (KI) in acetonitrile.

  • Reflux the reaction mixture with stirring for an appropriate time (monitor by TLC).

  • After completion of the reaction, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the desired 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamide derivatives (3a-j).

Synthesis Workflow

cluster_step1 Step 1: Synthesis of 2-chloro-N-phenylacetamide cluster_step2 Step 2: Synthesis of Target Compounds Aniline Aniline Reaction1 Acylation Aniline->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 NaOH_DCM 2N NaOH, Dichloromethane NaOH_DCM->Reaction1 Intermediate2 2-chloro-N-phenylacetamide (2) Intermediate2_ref 2-chloro-N-phenylacetamide (2) Reaction1->Intermediate2 Reaction2 Nucleophilic Substitution Intermediate2_ref->Reaction2 Arylpiperazine Substituted Phenylpiperazine Arylpiperazine->Reaction2 Reagents K2CO3, KI, Acetonitrile Reagents->Reaction2 TargetCompounds 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides (3a-j) Reaction2->TargetCompounds

Figure 1: Synthesis workflow for 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides.

II. Synthesis of 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones

Another series of potent antipsychotic candidates, 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, have been designed and synthesized.[1] These compounds have shown considerable anti-dopaminergic and anti-serotonergic activity.[1]

Experimental Protocol
  • Reflux a mixture of 2-bromo-1-(biphenyl-4-yl)ethanone, an appropriate N-substituted arylpiperazine, and anhydrous potassium carbonate in dry acetone for 12-15 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Wash the residue with dry acetone.

  • Combine the filtrate and washings, and remove the solvent by distillation.

  • Pour the resulting residue into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography over silica gel using a suitable eluent system (e.g., petroleum ether: ethyl acetate).

Synthesis Pathway

Reactant1 2-bromo-1-(biphenyl-4-yl)ethanone Reaction Nucleophilic Substitution (Reflux, 12-15h) Reactant1->Reaction Reactant2 N-substituted arylpiperazine Reactant2->Reaction Reagents Anhydrous K2CO3, Dry Acetone Reagents->Reaction Product 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Reaction->Product

Figure 2: General synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones.

III. Pharmacological Evaluation

The synthesized compounds are typically evaluated for their antipsychotic potential through a battery of in vitro and in vivo assays. The primary mechanism of action for many atypical antipsychotics involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][6][7]

Experimental Protocols

Dopamine D2 Receptor Antagonism: Apomorphine-Induced Climbing in Mice

  • Select healthy male Swiss albino mice and divide them into groups (control, standard, and test compounds).

  • Administer the test compounds or the standard drug (e.g., haloperidol) intraperitoneally (i.p.).

  • After a set period (e.g., 30 minutes), administer apomorphine hydrochloride subcutaneously (s.c.) to induce climbing behavior.

  • Observe the mice for climbing behavior at regular intervals (e.g., every 10 minutes for 30 minutes).

  • Score the climbing behavior based on a predefined scale (e.g., 0 = no climbing, 1 = one or two paws on the cage, 2 = all four paws on the cage).

  • Calculate the percentage inhibition of climbing behavior for each test compound compared to the control group.

Serotonin 5-HT2A Receptor Antagonism: 5-HTP-Induced Head Twitches in Mice

  • Select healthy male Swiss albino mice and divide them into groups.

  • Administer the test compounds or the standard drug (e.g., ketanserin) i.p.

  • After a set period (e.g., 30 minutes), administer 5-hydroxytryptophan (5-HTP) i.p. to induce head twitches.

  • Immediately after 5-HTP administration, place the mice in individual observation cages.

  • Count the number of head twitches for a defined period (e.g., 20 minutes).

  • Calculate the percentage inhibition of head twitches for each test compound compared to the control group.

Pharmacological Screening Workflow

Start Synthesized Compounds D2_Assay Dopamine D2 Receptor Antagonism (Apomorphine-Induced Climbing) Start->D2_Assay HT2A_Assay Serotonin 5-HT2A Receptor Antagonism (5-HTP-Induced Head Twitches) Start->HT2A_Assay Catalepsy_Test Catalepsy Induction Test (Extrapyramidal Side Effects) Start->Catalepsy_Test Data_Analysis Data Analysis and SAR Studies D2_Assay->Data_Analysis HT2A_Assay->Data_Analysis Catalepsy_Test->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Figure 3: Workflow for the pharmacological evaluation of novel neuroleptic candidates.

IV. Quantitative Data Summary

The following tables summarize the quantitative data from the synthesis and pharmacological evaluation of representative compounds.

Table 1: Synthesis Yields of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Derivatives

Compound IDR (Substitution on Phenyl Ring)Molecular FormulaYield (%)
3a HC24H24N2O78
3b 2-ClC24H23ClN2O72
3c 2-OCH3C25H26N2O281
3d 4-FC24H23FN2O75
3k 2,3-diClC24H22Cl2N2O68

Data adapted from Bhosale et al., 2014.[1]

Table 2: Pharmacological Activity of Selected 2-[4-(Aryl substituted) piperazin-1-yl]-N,N-diphenylacetamide Derivatives

Compound IDApomorphine-Induced Climbing (% Inhibition)5-HTP-Induced Head Twitches (% Inhibition)Catalepsy Induction
3d 68.472.1Mild
3e 75.278.5Minimal
3h 55.861.3Not significant
Haloperidol 82.1-Significant
Clozapine 78.685.4Minimal

Data presented is illustrative and based on typical findings for such compounds.

V. Mechanism of Action: Signaling Pathways

The therapeutic effects of atypical antipsychotics are largely attributed to their modulation of dopaminergic and serotonergic pathways. The primary hypothesis suggests that a combined blockade of D2 and 5-HT2A receptors is crucial for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[5][7][8]

  • Dopamine D2 Receptor Blockade: In the mesolimbic pathway, hyperactivity of dopamine is associated with the positive symptoms of schizophrenia. Antagonism of D2 receptors in this region is believed to alleviate these symptoms.[6]

  • Serotonin 5-HT2A Receptor Blockade: Blockade of 5-HT2A receptors is thought to increase dopamine release in the nigrostriatal and mesocortical pathways.[6][7] This action may contribute to a lower incidence of motor side effects and an improvement in negative and cognitive symptoms.[6]

cluster_mesolimbic Mesolimbic Pathway cluster_nigrostriatal Nigrostriatal & Mesocortical Pathways Dopamine_Meso Dopamine D2R_Meso D2 Receptor Dopamine_Meso->D2R_Meso Activates Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2R_Meso->Positive_Symptoms Leads to Neuroleptic Neuroleptic Drug (D2 Antagonist) Neuroleptic->D2R_Meso Blocks Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Dopamine_Nigro Dopamine Release HT2AR->Dopamine_Nigro Inhibits Motor_Cognition Improved Motor Function & Cognition Dopamine_Nigro->Motor_Cognition Promotes Atypical_Neuroleptic Atypical Neuroleptic (5-HT2A Antagonist) Atypical_Neuroleptic->HT2AR Blocks

Figure 4: Simplified signaling pathway of atypical antipsychotics.

These application notes and protocols provide a foundational framework for the synthesis and evaluation of novel neuroleptic drugs based on the this compound scaffold. Further optimization of these structures may lead to the development of safer and more effective treatments for psychotic disorders.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via the N-alkylation of piperazine with 2-bromo-1-phenylethanone.

Materials:

  • Piperazine

  • 2-bromo-1-phenylethanone (α-bromoacetophenone)

  • Solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Ethanol (EtOH), Toluene)

  • Base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (typically a 2 to 5-fold molar excess) in the chosen solvent.

  • Addition of Base: Add the selected base to the piperazine solution.

  • Addition of Alkylating Agent: Slowly add a solution of 2-bromo-1-phenylethanone in the same solvent to the reaction mixture at room temperature or 0 °C to control the initial exothermic reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a period of 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (base hydrobromide) has formed, filter it off.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield pure this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. - Ensure efficient stirring. - Check the quality of the 2-bromo-1-phenylethanone, as it can degrade over time.
Formation of dialkylated byproduct (1,4-bis(2-oxo-2-phenylethyl)piperazine).- Use a larger excess of piperazine (3-5 equivalents). - Add the 2-bromo-1-phenylethanone solution slowly to the piperazine solution to maintain a high local concentration of piperazine.
Loss of product during work-up.- The product can be somewhat water-soluble, especially if protonated. Ensure the aqueous phase is basic (pH > 9) before extraction. - Perform multiple extractions with an organic solvent.
Presence of a Major Impurity (Dialkylated Product) Incorrect stoichiometry.- As mentioned above, increase the molar ratio of piperazine to 2-bromo-1-phenylethanone.
Reaction conditions favoring dialkylation.- Lowering the reaction temperature may favor mono-alkylation.
Difficulty in Purification Product co-elutes with starting material or byproducts during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider converting the product to its hydrochloride salt, which may be easier to crystallize and purify.
Oily product that does not crystallize.- Try different solvent systems for recrystallization. - Trituration with a non-polar solvent like hexanes or diethyl ether might induce crystallization.
Reaction Not Starting Inactive reagents.- Use freshly opened or purified piperazine and 2-bromo-1-phenylethanone. - Ensure the base is of good quality and anhydrous if required by the solvent.
Inappropriate solvent or base.- Refer to the data tables below for recommended solvent and base combinations. Aprotic polar solvents like ACN or DMF often work well.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis?

A1: The most common side reaction is the dialkylation of piperazine, leading to the formation of 1,4-bis(2-oxo-2-phenylethyl)piperazine. This occurs because both nitrogen atoms in piperazine are nucleophilic and can react with the alkylating agent.

Q2: How can I minimize the formation of the dialkylated byproduct?

A2: To favor mono-alkylation, it is crucial to use a significant molar excess of piperazine (typically 3 to 5 equivalents or more) relative to 2-bromo-1-phenylethanone. This ensures that the electrophile is more likely to encounter an unreacted piperazine molecule rather than a mono-alkylated one. Slow addition of the alkylating agent also helps.

Q3: What is the role of the base in this reaction?

A3: The base is essential to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the nucleophilic substitution reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic and stop the reaction.

Q4: Which solvent and base combination is the most effective?

A4: The choice of solvent and base can significantly impact the reaction outcome. Aprotic polar solvents like acetonitrile (ACN) or dichloromethane (DCM) are commonly used. For the base, organic bases like triethylamine (TEA) or inorganic bases like potassium carbonate (K₂CO₃) are effective. Please refer to the data tables for a comparison of different conditions.

Q5: How can I effectively purify the final product?

A5: Column chromatography on silica gel is a common and effective method for purifying this compound. A typical eluent system would be a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or dichloromethane), with a gradient of increasing polarity. Recrystallization from a suitable solvent mixture can also yield a highly pure product.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution

Molar Ratio (Piperazine : 2-bromo-1-phenylethanone)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
1 : 1Low to ModerateHigh
2 : 1ModerateModerate
3 : 1GoodLow
5 : 1HighVery Low

Note: Yields are generalized from literature and will vary based on specific reaction conditions.

Table 2: Influence of Solvent and Base on Reaction Yield

SolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Dichloromethane (DCM)Triethylamine (TEA)Room Temp.4 - 875 - 85
Acetonitrile (ACN)Potassium Carbonate (K₂CO₃)Reflux2 - 680 - 90
Ethanol (EtOH)Sodium Bicarbonate (NaHCO₃)Reflux12 - 2460 - 75
TolueneTriethylamine (TEA)Reflux8 - 1670 - 80

Note: This data is a summary from various literature reports and is intended for comparative purposes.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification piperazine Piperazine reaction_mixture Mix and Stir (Room Temp or Reflux) piperazine->reaction_mixture bromoacetophenone 2-bromo-1-phenylethanone bromoacetophenone->reaction_mixture base Base (e.g., TEA, K₂CO₃) base->reaction_mixture solvent Solvent (e.g., DCM, ACN) solvent->reaction_mixture filtration Filter Precipitate reaction_mixture->filtration extraction Aqueous Wash & Extraction filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification_step Column Chromatography or Recrystallization concentration->purification_step final_product This compound purification_step->final_product

Caption: Experimental workflow for the synthesis of this compound.

ReactionScheme r1 Piperazine plus1 + r2 2-bromo-1-phenylethanone arrow Solvent, Base (e.g., ACN, K₂CO₃) r2->arrow p1 This compound arrow->p1 plus2 + p2 Base·HBr

Caption: Reaction scheme for the synthesis of the target compound.

TroubleshootingFlow start Low Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction Yes check_stoichiometry Verify Piperazine Excess start->check_stoichiometry No, yield is good check_reaction->check_stoichiometry Complete incomplete Incomplete Reaction check_reaction->incomplete Incomplete check_workup Review Work-up Procedure check_stoichiometry->check_workup Ratio > 3:1 dialkylation Dialkylation Occurred check_stoichiometry->dialkylation Ratio < 3:1 loss_of_product Product Lost During Extraction check_workup->loss_of_product Aqueous phase not basic increase_time_temp Increase Time/Temp incomplete->increase_time_temp increase_piperazine Increase Piperazine Ratio dialkylation->increase_piperazine adjust_ph Adjust Aqueous pH > 9 loss_of_product->adjust_ph

Technical Support Center: Purification of 2-Phenyl-1-(piperazin-1-yl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Phenyl-1-(piperazin-1-yl)ethanone via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" and does not form crystals. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[1][2][3]- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][3] - Try a solvent with a lower boiling point or a mixed solvent system. - If impurities are suspected, consider a pre-purification step like a charcoal treatment or column chromatography.[1][4]
No crystals form upon cooling. The solution is not sufficiently saturated; too much solvent was used.[1][3][5] The solution is supersaturated.[2][5]- Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[1] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[1][2][5] - Cool the solution in an ice bath to further decrease solubility.[2]
Crystal yield is very low. Too much solvent was used, leading to significant loss of the compound in the mother liquor.[1][5] The compound is highly soluble in the chosen solvent even at low temperatures. The crystals were washed with a solvent that was not cold, re-dissolving the product.[5]- Reduce the amount of solvent used to dissolve the crude product. The minimum amount of near-boiling solvent should be used.[5] - Ensure the solution is cooled sufficiently before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] - To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
The resulting crystals are colored or appear impure. Colored impurities are present in the crude material. The crystallization process was too rapid, trapping impurities within the crystal lattice.[1]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that excessive charcoal can reduce yield by adsorbing the product.[1] - Allow the solution to cool more slowly to promote the formation of purer crystals.[1] A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on its structure (containing a phenyl group, an amide, and a piperazine moiety), polar protic solvents like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or acetone/hexane, are good starting points for screening.[6] A small-scale solvent screening experiment is crucial to identify the optimal solvent for your specific sample.

Q2: How can I perform a small-scale solvent screening?

A2: Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes. To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, water, toluene) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, that solvent is not suitable. For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot. Then, allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

Q3: My compound is wet after filtration. How should I dry it?

A3: After vacuum filtration, the crystals can be left in the funnel with the vacuum on for a period to air-dry them. For more thorough drying, the crystals can be transferred to a watch glass and air-dried, or for faster results, placed in a vacuum oven at a temperature well below the compound's melting point.

Q4: What is "oiling out" and why does it happen?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution as a liquid rather than a solid crystal upon cooling.[1][2][3] This often happens when the melting point of the solute is lower than the boiling point of the solvent or when there are significant impurities present that lower the melting point of the mixture.[1][3] Oiled out products are often impure because the liquid phase can readily dissolve impurities.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solvent screening tests.

1. Solvent Selection:

  • Based on small-scale tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.[5]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • To maximize crystal recovery, place the flask in an ice bath for 15-30 minutes once it has reached room temperature.

6. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[5]

7. Drying:

  • Allow the crystals to dry in the funnel under vacuum.

  • For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (If Decolorized or Impurities Present) decolorize->hot_filter Yes cool Cool Slowly to Room Temperature decolorize->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oil Add more solvent, cool slowly or change solvent oiling_out->solution_oil Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Boil off some solvent, scratch flask, or add seed crystal no_crystals->solution_no_crystals Yes impure_crystals Impure/Colored Crystals? low_yield->impure_crystals No solution_low_yield Use less solvent initially, ensure cold filtration & wash low_yield->solution_low_yield Yes solution_impure Cool slower, use charcoal, or re-recrystallize impure_crystals->solution_impure Yes end Problem Resolved impure_crystals->end No solution_oil->end solution_no_crystals->end solution_low_yield->end solution_impure->end

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Chromatographic Purification of N-Acylpiperazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of N-acylpiperazines.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when purifying N-acylpiperazines on silica gel chromatography?

A1: The most frequent cause of peak tailing for basic compounds like N-acylpiperazines on silica gel is the interaction between the basic nitrogen atoms of the piperazine ring and acidic silanol groups on the silica surface.[1][2] This secondary interaction leads to a non-ideal elution profile.

Q2: How can I prevent peak tailing during the purification of my N-acylpiperazine?

A2: To minimize peak tailing, you can:

  • Add a basic modifier to your mobile phase, such as triethylamine (typically 0.1-1%) or ammonium hydroxide.[3] This deactivates the acidic silanol groups on the silica gel.

  • Use a deactivated stationary phase , such as end-capped silica gel, which has fewer free silanol groups.

  • Consider an alternative chromatography mode like reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) where silanol interactions are less problematic.

Q3: My N-acylpiperazine is not retaining on the C18 column during reversed-phase chromatography. What should I do?

A3: N-acylpiperazines can be quite polar, and if they are protonated (positively charged), their retention on a non-polar C18 column can be poor. To increase retention:

  • Increase the pH of the mobile phase to deprotonate the piperazine nitrogens (making the compound more neutral and less polar). A pH 2 units above the pKa of the basic nitrogen is a good starting point.[4] Be sure the pH is within the stable range for your column.[4]

  • Decrease the organic solvent concentration in your mobile phase at the beginning of your gradient.

  • Consider using a column with a different stationary phase , such as one with embedded polar groups, which can offer alternative retention mechanisms.

Q4: I am observing poor solubility of my N-acylpiperazine in the mobile phase. How can I address this?

A4: Solubility issues can lead to peak splitting or precipitation on the column.[5] To improve solubility:

  • For normal-phase chromatography , if your compound is poorly soluble in non-polar solvents, you can try dissolving it in a small amount of a more polar solvent like dichloromethane before loading.[6] Alternatively, you can use the "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being placed on the column.[1][6]

  • For reversed-phase chromatography , if your sample is dissolved in a strong organic solvent like DMSO, it may precipitate when it encounters the aqueous mobile phase.[4] Try to dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible.[5]

  • For HILIC , ensure your sample is dissolved in a high percentage of organic solvent (typically acetonitrile) to ensure good peak shape for early eluting compounds.[7]

Q5: What is a good starting point for developing a purification method for a novel N-acylpiperazine?

A5: A good starting point is to first assess the polarity of your compound using Thin Layer Chromatography (TLC) for normal-phase or analytical High-Performance Liquid Chromatography (HPLC) for reversed-phase.

  • For normal-phase , start with a mobile phase of hexane and ethyl acetate. If the compound is very polar, you may need to add methanol or use a more polar solvent system.[1]

  • For reversed-phase , a good starting point is a gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid.[3] The acid helps to protonate the piperazine nitrogen, which can sometimes lead to sharper peaks, although it may decrease retention. Adjusting the pH to basic conditions is another common strategy.[4]

Troubleshooting Guides

Issue 1: Peak Tailing in Normal-Phase Chromatography
Symptom Possible Cause Suggested Solution
Tailing of the main product peak.Interaction of the basic N-acylpiperazine with acidic silanol groups on the silica gel.[1][2]Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the mobile phase to neutralize the acidic sites.[3]
All peaks are tailing.Column bed degradation or channeling.Repack the column carefully, ensuring a uniform and well-settled bed.
Tailing increases with sample load.Column overloading.[8]Reduce the amount of sample loaded onto the column. A general rule of thumb for flash chromatography is a loading capacity of 1-10% of the silica gel weight, depending on the separation difficulty.
Issue 2: Poor Retention or Elution in Reversed-Phase Chromatography
Symptom Possible Cause Suggested Solution
Compound elutes in the void volume.The N-acylpiperazine is too polar or is protonated at the mobile phase pH.[9]Increase the mobile phase pH to suppress ionization of the piperazine nitrogens. Use a buffer to maintain a stable pH. Decrease the initial percentage of organic solvent in the gradient.[3]
Very broad peaks.Secondary interactions with residual silanols on the stationary phase.Use a highly end-capped column. Add a competing base to the mobile phase, such as triethylamine, in small concentrations.
Compound does not elute from the column.The N-acylpiperazine is too non-polar for the chosen gradient.Increase the final percentage of organic solvent in the gradient or hold at a high organic percentage for a longer duration.
Issue 3: Sample Precipitation and Low Recovery
Symptom Possible Cause Suggested Solution
High backpressure upon sample injection.Sample precipitation at the head of the column.[5]Dissolve the sample in a solvent that is compatible with the initial mobile phase.[5] Filter the sample before injection. Reduce the sample concentration.
Low or no recovery of the product.The compound is irreversibly adsorbed to the stationary phase or is unstable under the chromatographic conditions.For normal-phase, test the stability of your compound on a small amount of silica gel before running the column.[1] If unstable, consider using a less acidic stationary phase like alumina. For reversed-phase, ensure the pH of the mobile phase is not causing degradation.
Inconsistent recovery between runs.Incomplete elution or variable sample loading.Ensure the column is fully regenerated and equilibrated between runs. Use a consistent and reproducible sample loading technique.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography (Normal-Phase)
  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is a common starting point. For particularly basic N-acylpiperazines, consider using deactivated silica or alumina.[10]

  • Mobile Phase Selection:

    • Use TLC to determine a suitable solvent system. A good starting Rf value for the target compound is typically 0.2-0.35.

    • Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

    • For basic compounds, add 0.1-1% triethylamine to the mobile phase to improve peak shape.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude N-acylpiperazine in a minimal amount of the mobile phase or a slightly stronger solvent.[6] Carefully apply the solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1][6] Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.[3]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Preparative Reversed-Phase HPLC
  • Column Selection: A C18 column is the most common choice. Select a particle size and column dimension appropriate for the amount of material to be purified. For scaling up, it is recommended to use the same stationary phase chemistry for both analytical and preparative columns.[4]

  • Mobile Phase Preparation:

    • Use HPLC-grade solvents (e.g., water and acetonitrile or methanol).

    • To control the ionization state of the N-acylpiperazine, use a buffer or a modifier.

      • Acidic conditions: 0.1% trifluoroacetic acid (TFA) or formic acid in both water and the organic solvent.

      • Basic conditions: 0.1% ammonium hydroxide or diethylamine in the mobile phase. Ensure your column is stable at higher pH.

  • Method Development and Scale-Up:

    • Develop an optimized separation on an analytical HPLC system first.[11]

    • Determine the maximum sample load on the analytical column to inform the loading on the preparative column.[11]

  • Sample Preparation:

    • Dissolve the sample in a solvent that is weak in elution strength but provides good solubility (e.g., a mixture similar to the initial mobile phase, or a small amount of DMSO).[4]

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.

    • Inject the sample and begin the gradient elution.

  • Fraction Collection:

    • Collect fractions based on the UV detector signal or time.

    • Analyze the purity of the collected fractions by analytical HPLC.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent and, if a volatile buffer was used, lyophilize the aqueous solution to obtain the purified product.

Visualizations

Experimental_Workflow_Normal_Phase cluster_prep Preparation cluster_loading Sample Loading cluster_run Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Mobile Phase Selection) Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Wet_Load Wet Loading Pack->Wet_Load Dry_Load Dry Loading Pack->Dry_Load Elute Elution (Isocratic or Gradient) Wet_Load->Elute Dry_Load->Elute Collect Fraction Collection Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure N-Acylpiperazine Evaporate->Pure_Product

Caption: Workflow for Normal-Phase Flash Chromatography.

Experimental_Workflow_RP_HPLC cluster_dev Method Development cluster_prep Preparation cluster_run Purification cluster_post Post-Purification Analytical_HPLC Analytical HPLC (Method Optimization) Scale_Up Scale-Up Calculation Analytical_HPLC->Scale_Up Sample_Prep Sample Preparation (Dissolve & Filter) Scale_Up->Sample_Prep Equilibrate Equilibrate Prep Column Sample_Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Gradient Elution Inject->Gradient Fraction_Collect Fraction Collection Gradient->Fraction_Collect Purity_Check Purity Analysis (HPLC) Fraction_Collect->Purity_Check Combine_Fractions Combine Pure Fractions Purity_Check->Combine_Fractions Isolate Solvent Removal/ Lyophilization Combine_Fractions->Isolate Final_Product Purified N-Acylpiperazine Isolate->Final_Product

Caption: Workflow for Preparative Reversed-Phase HPLC.

Troubleshooting_Logic Start Problem with Purification Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention Incorrect Retention? Start->Retention Recovery Low Recovery? Start->Recovery Tailing Peak Tailing? Peak_Shape->Tailing Yes Fronting Peak Fronting? Peak_Shape->Fronting No No_Retention No/Low Retention? Retention->No_Retention Yes Strong_Retention Too Strong Retention? Retention->Strong_Retention No Check_Stability Check Compound Stability Recovery->Check_Stability Optimize_Elution Optimize Elution Conditions Recovery->Optimize_Elution Add_Modifier Add Basic Modifier (e.g., Triethylamine) Tailing->Add_Modifier Change_Stationary_Phase Use Deactivated Stationary Phase Tailing->Change_Stationary_Phase Splitting Peak Splitting? Fronting->Splitting No Reduce_Load Reduce Sample Load Fronting->Reduce_Load Yes Check_Solubility Check Sample Solubility /Use Dry Loading Splitting->Check_Solubility Yes Adjust_pH Adjust Mobile Phase pH No_Retention->Adjust_pH Adjust_Solvent_Strength Adjust Solvent Strength No_Retention->Adjust_Solvent_Strength Strong_Retention->Adjust_Solvent_Strength

Caption: Troubleshooting Logic for N-Acylpiperazine Purification.

References

Technical Support Center: Synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Phenyl-1-(piperazin-1-yl)ethanone synthesis.

Troubleshooting Guide

Low product yield and the formation of impurities are common challenges encountered during the synthesis of this compound. This guide addresses specific issues and provides systematic solutions.

Common Issues & Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Inappropriate reaction temperature. 3. Incorrect solvent. 4. Ineffective base.1. Verify the purity and reactivity of 2-haloacetophenone and piperazine. 2. Optimize the reaction temperature. For the reaction between 2-bromoacetophenone and piperazine, a temperature range of 25-60°C is typically effective. 3. Use an appropriate solvent. Aprotic polar solvents like Dichloromethane (DCM) or Acetonitrile can be effective.[1][2] 4. Use a suitable base, such as triethylamine or potassium carbonate, to neutralize the hydrohalic acid formed during the reaction.[1][3]
Formation of Bis-Alkylated Impurity A significant side reaction is the formation of 1,4-bis(2-phenylacetyl)piperazine, where both nitrogen atoms of piperazine react with 2-haloacetophenone.To minimize the formation of this double addition product, use a large excess of piperazine (e.g., 4-8 equivalents).[4] This statistically favors the mono-alkylation.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Emulsion formation during workup.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent. 2. Optimize reaction conditions to minimize side reactions (see above). Column chromatography is often necessary for purification. 3. If an emulsion forms during aqueous workup, adding a saturated brine solution can help break it.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, stirring speed, reaction time). 3. Atmospheric moisture affecting the reaction.1. Use reagents from a reliable source and check their purity before use. 2. Maintain strict control over all reaction parameters. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and direct method is the N-alkylation of piperazine with a 2-phenyl-2-haloethanone, such as 2-bromoacetophenone or 2-chloroacetophenone. This reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid. Another approach involves the acylation of piperazine with phenylacetic acid or its derivatives, which may require a coupling agent.

Q2: How can I minimize the formation of the bis-alkylated byproduct?

A2: The formation of 1,4-bis(2-phenylacetyl)piperazine is a common side reaction. To favor mono-alkylation, a significant excess of piperazine should be used.[4] A molar ratio of 4:1 to 8:1 of piperazine to 2-haloacetophenone is recommended.

Q3: What is the optimal temperature for the reaction?

A3: The optimal temperature can vary depending on the specific haloacetophenone used (bromo vs. chloro) and the solvent. For the reaction of 2-bromoacetophenone with piperazine in a solvent like dichloromethane, the reaction can proceed efficiently at room temperature (around 25°C), although gentle heating (40-60°C) may increase the reaction rate.[1] It is advisable to monitor the reaction by TLC to determine the optimal temperature and reaction time for your specific conditions.

Q4: Which solvent is best for this synthesis?

A4: Aprotic polar solvents are generally preferred for this type of N-alkylation. Dichloromethane (DCM) and acetonitrile are commonly used and have been shown to be effective.[1][2] These solvents facilitate the dissolution of the reactants and do not interfere with the reaction.

Q5: What purification methods are most effective for this compound?

A5: After the reaction, a standard aqueous workup is typically performed to remove excess piperazine and the salt byproduct. The crude product is often purified by column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the product and any impurities; a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or triethylamine) is often used.

Data Presentation

Table 1: Effect of Piperazine Equivalents on Product Distribution

Piperazine (Equivalents)This compound Yield (%)1,4-bis(2-phenylacetyl)piperazine Yield (%)
13545
26025
485<5
890<2

Note: These are representative data to illustrate the trend.

Table 2: Influence of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane (DCM)25688
Acetonitrile40492
Tetrahydrofuran (THF)25875
Ethanol60665

Note: Yields are based on 2-bromoacetophenone as the limiting reagent and 4 equivalents of piperazine.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • 2-Bromoacetophenone

  • Piperazine (anhydrous)

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (4 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 2-bromoacetophenone (1 equivalent) in anhydrous DCM.

  • Add the 2-bromoacetophenone solution dropwise to the piperazine solution over 30 minutes with constant stirring.

  • Add triethylamine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Piperazine Piperazine (excess) Reaction_Mixture Reaction_Mixture Piperazine->Reaction_Mixture Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->Reaction_Mixture Solvent DCM Solvent->Reaction_Mixture Base Triethylamine Base->Reaction_Mixture Temperature 0°C to RT Temperature->Reaction_Mixture Quench Aqueous Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product Reaction_Mixture->Quench Reaction Completion

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Reagent_OK Reagents Pure Check_Reagents->Reagent_OK Check_Stoichiometry Check Piperazine Ratio (Excess?) Stoichiometry_OK Ratio Correct Check_Stoichiometry->Stoichiometry_OK Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Conditions_OK Conditions Optimal Check_Conditions->Conditions_OK Check_Workup Evaluate Workup & Purification Workup_OK Workup Effective Check_Workup->Workup_OK Reagent_OK->Check_Stoichiometry Yes Solution_Reagents Replace/Purify Reagents Reagent_OK->Solution_Reagents No Stoichiometry_OK->Check_Conditions Yes Solution_Stoichiometry Increase Piperazine Equivalents Stoichiometry_OK->Solution_Stoichiometry No Conditions_OK->Check_Workup Yes Solution_Conditions Optimize Temp/Solvent/Base Conditions_OK->Solution_Conditions No Solution_Workup Modify Purification Protocol Workup_OK->Solution_Workup No End Improved Yield/Purity Workup_OK->End Yes Solution_Reagents->Check_Reagents Solution_Stoichiometry->Check_Stoichiometry Solution_Conditions->Check_Conditions Solution_Workup->Check_Workup

Caption: Logical troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Scale-Up Synthesis of Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of substituted phenylpiperazines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process, offering potential causes and recommended solutions.

Issue 1: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig amination reaction for the synthesis of an N-aryl piperazine is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Buchwald-Hartwig amination are a common issue during scale-up. Several factors can contribute to this problem. Here are some key areas to investigate:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and bulky ligands are often required. Consider screening different ligands to find the optimal one for your specific substrate.

    • Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. Strong, non-coordinating bases like sodium tert-butoxide are commonly used. However, their solubility can be an issue on a larger scale. Consider using a soluble organic base or optimizing the solvent system to improve base solubility.

    • Solvent Choice and Purity: Anhydrous and deoxygenated solvents are essential for a successful Buchwald-Hartwig reaction. Trace amounts of water or oxygen can deactivate the catalyst. Ensure your solvent is properly dried and degassed before use.

    • Reaction Temperature: The optimal temperature can vary depending on the substrates and catalyst system. A temperature that is too low may lead to slow reaction rates, while a temperature that is too high can cause catalyst decomposition or side reactions. Experiment with a range of temperatures to find the sweet spot for your reaction.

    • Inert Atmosphere: The reaction is highly sensitive to oxygen. Maintaining a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial for preventing catalyst oxidation.

Issue 2: Formation of Di-substituted Piperazine Byproduct

  • Question: I am observing a significant amount of the di-substituted piperazine byproduct in my reaction. How can I minimize its formation?

  • Answer: The formation of di-substituted piperazines is a frequent challenge, particularly when using unprotected piperazine. Here are some strategies to improve the selectivity towards the mono-substituted product:

    • Use of Excess Piperazine: Employing a large excess of piperazine can statistically favor the mono-arylation product.[1] However, this approach can be costly and complicates purification on a large scale.

    • Use of a Protecting Group: A more robust method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1] The Boc group can be easily removed after the coupling reaction. This strategy prevents the second nitrogen from reacting.

    • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture containing piperazine can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution on the already formed product.

Issue 3: Difficulties in Product Purification

  • Question: The purification of my substituted phenylpiperazine is proving to be challenging on a larger scale. What are some effective purification strategies?

  • Answer: Purification is a critical step in the scale-up process and often requires optimization. Common challenges include removing unreacted starting materials, byproducts, and residual catalyst.

    • Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. Screening different solvents and solvent mixtures is key to finding conditions that provide good recovery and high purity.

    • Distillation: For liquid products, vacuum distillation can be an effective purification technique, especially for removing non-volatile impurities.[2]

    • Column Chromatography: While widely used in the lab, column chromatography can be expensive and time-consuming to scale up. It is often reserved for high-value products or when other methods fail.[3]

    • Acid-Base Extraction: Phenylpiperazines are basic compounds. An acid-base extraction can be a powerful technique to separate your product from non-basic impurities. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove impurities, and then liberated by basifying the aqueous phase followed by extraction with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted phenylpiperazines on a large scale?

A1: The most prevalent industrial methods for synthesizing N-aryl piperazines are:

  • Reaction of anilines with bis(2-chloroethyl)amine hydrochloride: This is a classical and cost-effective method, particularly for simpler phenylpiperazines.[2][4]

  • Palladium-catalyzed Buchwald-Hartwig amination: This is a versatile and widely used method that allows for the coupling of a broad range of aryl halides with piperazine or its derivatives.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups.[1]

For N-alkyl-N'-phenylpiperazines, common subsequent steps include:

  • Reductive amination: This involves the reaction of the N-phenylpiperazine with an aldehyde or ketone in the presence of a reducing agent.[1]

  • Direct alkylation: This involves reacting the N-phenylpiperazine with an alkyl halide.

Q2: What are the key safety considerations when scaling up the synthesis of substituted phenylpiperazines?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Safety: Many of the reactions are exothermic. It is crucial to understand the thermal profile of the reaction to prevent thermal runaways. Proper reactor cooling and controlled addition of reagents are essential.

  • Handling of Hazardous Reagents: Some starting materials and reagents, such as bis(2-chloroethyl)amine (a nitrogen mustard precursor), are highly toxic and require special handling procedures. Palladium catalysts can be pyrophoric.

  • Pressure Management: Reactions that generate gaseous byproducts (e.g., HCl) need to be properly vented to avoid pressure buildup in the reactor.[2]

Q3: How does the choice of solvent impact the scale-up synthesis?

A3: The solvent plays a critical role in reaction performance, safety, and environmental impact. When scaling up, consider:

  • Boiling Point: A solvent with an appropriate boiling point is necessary to achieve the desired reaction temperature and to facilitate its removal after the reaction.

  • Solubility: The solvent must be able to dissolve the reactants and reagents to a sufficient extent.

  • Safety and Environmental Profile: Opt for solvents with lower toxicity, higher flash points, and better environmental profiles whenever possible.

  • Work-up and Purification: The choice of solvent can significantly impact the ease of product isolation and purification.

Quantitative Data

Table 1: Comparison of Reaction Conditions for the Synthesis of N-Phenylpiperazine from Aniline and Bis(2-chloroethyl)amine Hydrochloride [2][5]

ParameterCondition 1Condition 2Condition 3
Temperature 180 °C190 °C250 °C
Reaction Time 4 hours3 hours2.5 hours
Yield 79.5%81.2%79.1%
Purity (HPLC) 99.0%99.4%99.1%

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination [3]

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add the aryl halide (1.0 mmol), piperazine derivative (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mol%), phosphine ligand (e.g., XPhos, 0.02-0.10 mol%), and base (e.g., NaOtBu, 1.4 mmol).

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5-10 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Synthesis of N-Phenylpiperazine via Reaction of Aniline with Bis(2-chloroethyl)amine Hydrochloride [2]

  • In a suitable reactor equipped with a mechanical stirrer and a reflux condenser, charge aniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.2-1.4 equivalents).

  • Heat the mixture to 180-200 °C and maintain this temperature with stirring for 3-4 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture.

  • Carefully add a 30% aqueous solution of sodium hydroxide to neutralize the generated HCl and to basify the mixture to a pH > 10.

  • Separate the organic layer and wash it with water.

  • Purify the crude N-phenylpiperazine by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Charge Reactants: Aryl Halide, Piperazine, Catalyst, Ligand, Base start->reagents 1. solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent 2. heat Heat to 80-120 °C solvent->heat 3. monitor Monitor Progress (TLC, LC-MS) heat->monitor 4. quench Quench with Water monitor->quench 5. extract Extract with Organic Solvent quench->extract 6. wash Wash & Dry extract->wash 7. concentrate Concentrate wash->concentrate 8. purify Purify (Crystallization/ Chromatography) concentrate->purify 9. end Final Product purify->end 10.

Caption: Workflow for Buchwald-Hartwig Amination.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in N-Aryl Piperazine Synthesis cause1 Improper Catalyst/ Ligand System start->cause1 cause2 Ineffective Base start->cause2 cause3 Poor Solvent Quality start->cause3 cause4 Suboptimal Temperature start->cause4 cause5 Oxygen Contamination start->cause5 sol1 Screen Different Catalysts & Ligands cause1->sol1 sol2 Optimize Base or Improve Solubility cause2->sol2 sol3 Use Anhydrous & Deoxygenated Solvent cause3->sol3 sol4 Optimize Reaction Temperature cause4->sol4 sol5 Ensure Strict Inert Atmosphere cause5->sol5

Caption: Troubleshooting Low Yields.

References

Minimizing byproduct formation in the reaction of 2-chloro-1-phenylethanone with piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation in the reaction of 2-chloro-1-phenylethanone with piperazine. The primary goal is to maximize the yield of the mono-substituted product, 1-(2-oxo-2-phenylethyl)piperazine, while minimizing the formation of the di-substituted byproduct, 1,4-bis(2-oxo-2-phenylethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the reaction between 2-chloro-1-phenylethanone and piperazine?

A1: The primary byproduct is the di-substituted product, 1,4-bis(2-oxo-2-phenylethyl)piperazine, which arises from the reaction of 2-chloro-1-phenylethanone with both nitrogen atoms of the piperazine ring. Over-alkylation can also lead to the formation of a quaternary ammonium salt, although this is less common under typical conditions.[1]

Q2: How does stoichiometry affect the product distribution?

A2: The molar ratio of piperazine to 2-chloro-1-phenylethanone is a critical factor. Using a significant excess of piperazine statistically favors the formation of the mono-substituted product.[1] A 1:1 ratio or an excess of the chloro-ketone will lead to a higher proportion of the di-substituted byproduct.

Q3: What is the role of a base in this reaction?

A3: A base is typically used to neutralize the hydrochloric acid (HCl) formed during the reaction. The initial N-alkylation forms a hydrochloride salt of the product. The base deprotonates this salt, regenerating the free amine which is necessary for the reaction to proceed and preventing the formation of piperazine dihydrochloride, which is less reactive.[2] Common bases include potassium carbonate (K₂CO₃) or triethylamine (TEA).

Q4: Can protecting groups be used to ensure mono-substitution?

A4: Yes, using a mono-protected piperazine derivative is a highly effective strategy to prevent di-substitution.[1] Mono-Boc-piperazine is commonly used, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The alkylation occurs selectively on the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the desired mono-substituted product.[1] Similarly, a mono-acetylated piperazine can also be used.[3]

Q5: My product seems to be stuck in the aqueous layer during workup. Why is this happening?

A5: This issue often arises if the product is in its protonated (salt) form, which increases its water solubility.[1] During the aqueous workup, ensure the pH of the solution is sufficiently basic (pH > 9) by adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to deprotonate the piperazine nitrogens, making the product more soluble in organic extraction solvents like dichloromethane or ethyl acetate.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Problem 1: Low yield of the desired mono-substituted product.

Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider increasing the reaction temperature or extending the reaction time.
Product loss during workup.As mentioned in the FAQ, ensure the aqueous layer is made sufficiently basic before extraction to prevent the formation of the water-soluble protonated product.[1]
Sub-optimal solvent.The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile or DMF are often effective. For reactions with excess piperazine, ethanol can also be a suitable choice.[1]

Problem 2: High formation of the di-substituted byproduct.

Possible Cause Suggested Solution
Incorrect stoichiometry.Increase the excess of piperazine to at least 4-5 equivalents. This statistically favors mono-alkylation.[1]
Slow addition of electrophile.Add the 2-chloro-1-phenylethanone solution dropwise to the solution of piperazine. This maintains a high local concentration of piperazine relative to the electrophile, minimizing the chance of a second alkylation.[1]
High reaction temperature.Elevated temperatures can sometimes favor di-substitution. Try running the reaction at a lower temperature for a longer period.
Use of protecting groups.For the cleanest reaction and highest selectivity for the mono-product, use mono-Boc-piperazine.[1] This is the most robust method to prevent di-alkylation.

Problem 3: Difficulty in purifying the product.

| Possible Cause | Suggested Solution | | Co-elution of products. | The mono- and di-substituted products can sometimes be difficult to separate by column chromatography due to similar polarities. Try using a gradient elution system with a solvent system like dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine. | | Residual piperazine. | Unreacted piperazine can be removed by washing the organic layer with water or a dilute acid solution during workup. However, be mindful that this can cause the product to partition into the aqueous layer if it becomes protonated. | | Crystallization issues. | If purification by crystallization is attempted, ensure the solvent system is appropriate. The desired product may crystallize as a salt (e.g., hydrochloride) or as the free base, which have different solubilities. |

Data Presentation: Effect of Reaction Conditions

The following table summarizes representative data on how different reaction parameters can influence the product distribution.

Entry Piperazine (equiv.) 2-Chloro-1-phenylethanone (equiv.) Base (equiv.) Solvent Temp (°C) Yield Mono-product (%) Yield Di-product (%)
11.11.0K₂CO₃ (2.0)Acetonitrile604540
25.01.0K₂CO₃ (2.0)Acetonitrile6085<5
31.0 (mono-Boc)1.0K₂CO₃ (2.0)Acetonitrile60>95 (protected)Not Detected
42.01.0NoneEthanol78 (reflux)6025

Note: Yields are representative and may vary based on specific experimental conditions and workup procedures.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-oxo-2-phenylethyl)piperazine (Excess Piperazine Method)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 equivalents) and ethanol (10 mL per mmol of the limiting reagent).

  • Dissolution: Stir the mixture until the piperazine is fully dissolved.

  • Reagent Addition: In a separate flask, dissolve 2-chloro-1-phenylethanone (1.0 equivalent) in ethanol (2 mL per mmol). Add this solution dropwise to the piperazine solution over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC until the starting ketone is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between dichloromethane (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) to remove excess piperazine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 95:5 dichloromethane/methanol) to obtain the pure mono-substituted product.

Protocol 2: Synthesis using Mono-Boc-Piperazine

  • Setup: To a round-bottom flask, add mono-Boc-piperazine (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetonitrile (15 mL per mmol of piperazine).

  • Reagent Addition: Add a solution of 2-chloro-1-phenylethanone (1.05 equivalents) in acetonitrile (5 mL per mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at 60°C and monitor by TLC until the reaction is complete (typically 3-5 hours).

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which can be used as is or deprotected.

  • Deprotection (Optional): Dissolve the crude Boc-protected product in dichloromethane and add trifluoroacetic acid (TFA) (3-4 equivalents) at 0°C. Stir at room temperature for 1-2 hours. Concentrate under reduced pressure, dissolve the residue in water, basify with 1M NaOH, and extract with dichloromethane to obtain the final product.[1]

Visualizations

Reaction_Pathway cluster_reactants piperazine Piperazine plus1 + piperazine->plus1 ketone 2-Chloro-1-phenylethanone ketone->plus1 plus2 + ketone->plus2 mono_product Desired Product 1-(2-oxo-2-phenylethyl)piperazine mono_product->plus2 di_product Byproduct 1,4-bis(2-oxo-2-phenylethyl)piperazine plus1->mono_product 1st Alkylation (Fast) plus2->di_product 2nd Alkylation (Slower, Undesired)

Caption: Reaction scheme for the formation of mono- and di-substituted products.

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Product. check_byproduct High Di-substituted Byproduct? start->check_byproduct solution_byproduct Troubleshooting Steps: 1. Increase Piperazine Excess (>5 eq). 2. Add Ketone Dropwise. 3. Lower Reaction Temperature. 4. Use Mono-Boc-Piperazine. check_byproduct->solution_byproduct Yes check_yield Low Overall Yield? check_byproduct->check_yield No end Optimized Process solution_byproduct->end check_workup Check Workup: Was aqueous layer made basic (pH > 9) before extraction? check_yield->check_workup Yes check_yield->end No solution_yield Adjust Workup: Re-extract aqueous layer after basifying with NaOH. check_workup->solution_yield solution_yield->end

Caption: A troubleshooting workflow for common synthesis issues.

Logical_Relationships mono Favors Mono-substitution di Favors Di-substitution f1 High Excess of Piperazine f1->mono f2 Use of Protecting Groups f2->mono f3 Slow Addition of Electrophile f3->mono f4 Stoichiometric (1:1) or Excess Ketone f4->di f5 High Reaction Concentration / Temp f5->di

Caption: Key parameter relationships for controlling reaction selectivity.

References

Work-up procedure optimization for 2-Phenyl-1-(piperazin-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the synthesis of 2-Phenyl-1-(piperazin-1-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before initiating work-up.
Product loss during aqueous wash.The product is a tertiary amine and can be protonated and become water-soluble in acidic conditions. Ensure the aqueous wash is neutral or slightly basic. Use a saturated sodium bicarbonate solution for the wash. Minimize the volume and number of aqueous washes.
Inefficient extraction.The choice of extraction solvent is crucial. Dichloromethane (DCM) or Chloroform are effective for extracting piperazine derivatives.[1] Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.
Product is an Oil and Does Not Solidify Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.
Impurities are present.Purify the product using column chromatography on silica gel. A mobile phase of ethyl acetate/hexane or DCM/methanol can be effective.
The product may exist as a low-melting solid or oil at room temperature.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the product to a low temperature may also facilitate solidification.
Product is Contaminated with Starting Material Incomplete reaction or incorrect stoichiometry.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Inefficient purification.If unreacted phenylacetic acid is present, wash the organic layer with a mild base like sodium bicarbonate solution to remove it. If unreacted piperazine is present, a wash with dilute acid (e.g., 1M HCl) can be used, but be cautious of product loss. Column chromatography is the most effective method for removing starting materials.
Presence of Urea Byproduct (from DCC/EDC coupling) Use of carbodiimide coupling agents.If dicyclohexylurea (DCU) from DCC is the issue, it is largely insoluble in many organic solvents and can be removed by filtration. For more soluble urea byproducts, purification by column chromatography is necessary. Recrystallization from acetonitrile can also be effective in removing DCU.[2]
Product Discolors (Turns Yellow/Brown) Air oxidation or instability.Minimize exposure of the product to air and light. Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes to this compound?

A1: The two primary methods are:

  • Amide coupling: Reaction of phenylacetic acid with piperazine using a coupling agent (e.g., DCC, EDC, HATU).

  • Nucleophilic substitution: Reaction of an activated phenylacetyl derivative, such as phenylacetyl chloride or 2-bromoacetophenone, with piperazine.

Q2: How can I effectively remove the unreacted piperazine from the reaction mixture?

A2: Unreacted piperazine, being a base, can be removed by washing the organic extract with a dilute aqueous acid solution (e.g., 1M HCl). However, as the product also contains a basic piperazine moiety, some product may be lost to the aqueous layer. A more controlled method is purification by silica gel column chromatography.

Q3: What is the best way to purify the final product?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization from a suitable solvent like ethanol can yield a highly pure product.

  • Column Chromatography: This is the most versatile method for removing a wide range of impurities, including starting materials, byproducts, and colored impurities. A silica gel column with a gradient elution of ethyl acetate in hexane or methanol in dichloromethane is a good starting point.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks could be due to several reasons:

  • Residual Solvents: Peaks corresponding to common organic solvents used in the work-up (e.g., DCM, ethyl acetate, hexane) are often observed.

  • Starting Materials: Incomplete reaction will result in peaks from unreacted phenylacetic acid/2-bromoacetophenone or piperazine.

  • Byproducts: In the case of amide coupling, byproducts from the coupling reagent (e.g., dicyclohexylurea) may be present. With 2-bromoacetophenone, over-alkylation of piperazine to form a disubstituted product is a possibility, especially if the stoichiometry is not carefully controlled.

Q5: How can I avoid the formation of the N,N'-diacylated piperazine byproduct?

A5: The formation of the disubstituted byproduct can be minimized by using an excess of piperazine relative to the phenylacetylating agent. A slow, dropwise addition of the acylating agent to the piperazine solution at a controlled temperature (e.g., 0 °C) can also favor the mono-acylated product.

Experimental Protocols

Protocol 1: General Work-up Procedure for Amide Coupling Reaction
  • Quenching: After confirming the reaction is complete by TLC, cool the reaction mixture to room temperature.

  • Filtration (if using DCC): If N,N'-dicyclohexylcarbodiimide (DCC) was used, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with:

    • 1M HCl (to remove excess piperazine - use with caution).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted carboxylic acid and acidic byproducts).

    • Brine (saturated aqueous NaCl solution) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Work-up Procedure for Nucleophilic Substitution Reaction
  • Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.[1]

  • Basification: Make the aqueous mixture alkaline by adding a 10% aqueous sodium bicarbonate solution.[1]

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[1]

  • Washing: Combine the organic extracts and wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Recrystallization (Ethanol) >98%70-85%Simple, cost-effective, yields high-purity crystalline solid.Potential for significant product loss in the mother liquor.
Column Chromatography (Silica Gel) >99%80-95%Highly effective for removing a wide range of impurities.More time-consuming and requires larger volumes of solvent.

Visualizations

Logical Workflow for Work-up Troubleshooting

G start Reaction Complete workup Perform Aqueous Work-up (Wash with NaHCO3 & Brine) start->workup extract Extract with Organic Solvent (e.g., DCM) workup->extract dry Dry and Concentrate extract->dry crude Crude Product dry->crude analyze Analyze Crude Product (TLC, NMR) crude->analyze pure Is the product pure? analyze->pure low_yield Low Yield? analyze->low_yield final_product Pure Product pure->final_product Yes purify Purify (Column Chromatography or Recrystallization) pure->purify No purify->final_product optimize_extraction Optimize Extraction (Solvent, Number of Extractions) low_yield->optimize_extraction Yes check_reaction Re-evaluate Reaction (Completion, Stoichiometry) low_yield->check_reaction If still low optimize_extraction->workup

Caption: A flowchart for troubleshooting the work-up procedure.

Potential Side Reactions in Synthesis

G cluster_reactants Reactants cluster_products Products phenylacetic_acid Phenylacetic Acid desired_product This compound (Desired Product) phenylacetic_acid->desired_product side_product 1,4-bis(2-phenylacetyl)piperazine (Disubstituted Byproduct) phenylacetic_acid->side_product piperazine Piperazine piperazine->desired_product piperazine->side_product desired_product->side_product Further Reaction coupling_agent Coupling Agent (e.g., DCC) urea_byproduct Urea Byproduct (e.g., DCU) coupling_agent->urea_byproduct

References

Stability issues and storage of 2-Phenyl-1-(piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 2-Phenyl-1-(piperazin-1-yl)ethanone. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Unexpected degradation of the compound. - Improper storage conditions (exposure to light, moisture, or high temperatures).- Contamination with incompatible substances.- Review storage conditions. Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place.[1][2]- Verify that the compound has not come into contact with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[1]
Inconsistent experimental results. - Degradation of the compound over the course of the experiment.- Use of a degraded stock solution.- Prepare fresh solutions for each experiment.- If using a stock solution, perform a quick purity check (e.g., by TLC or HPLC) before use.- Consider the pH of your experimental system, as piperazine derivatives can undergo hydrolysis at certain pH values.[3]
Discoloration of the solid compound. - Exposure to light. Piperazine itself can darken upon exposure to light.[4]- Store the compound in an amber vial or a light-blocking container.
Formation of unknown impurities in samples. - Thermal degradation during experimental procedures involving heat.- Oxidative degradation from exposure to air.- Minimize exposure of the compound to high temperatures.[5]- If heating is necessary, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).- Purge solvents with an inert gas to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend storage under an inert atmosphere at room temperature.[6] It is also advisable to protect the compound from light, as similar compounds are known to be light-sensitive.[4] For hydrochloride salts, storage in a designated corrosives area may be necessary.[1]

Q2: What are the known stability issues with this compound?

A2: While specific stability data for this compound is not extensively published, studies on related phenylpiperazine and N-acylpiperazine compounds indicate potential for degradation under certain conditions. The primary stability concerns are:

  • Hydrolytic Degradation: The amide bond in the N-acylpiperazine structure can be susceptible to hydrolysis, particularly in acidic or alkaline conditions.[3][7] The rate of hydrolysis is influenced by pH and temperature.[3]

  • Thermal Degradation: At elevated temperatures (135-175 °C), piperazine and its derivatives can undergo thermal degradation.[5][8]

  • Oxidative Degradation: The piperazine ring can be susceptible to oxidation.[5] The presence of metal ions, such as copper, can catalyze this process.[5]

  • Photodegradation: Piperazine-containing compounds can be sensitive to light, which may lead to degradation.[4]

Q3: What are the potential degradation products of this compound?

A3: Based on studies of similar structures, the following are probable degradation products:

  • Hydrolysis Products: Cleavage of the amide bond would result in phenylacetic acid and piperazine.

  • Thermal Degradation Products: Studies on piperazine suggest that thermal degradation can lead to the formation of N-formylpiperazine, N-(2-aminoethyl)piperazine, and ammonia.[5][8]

  • Oxidative Degradation Products: Oxidation of the piperazine ring can lead to various products, including ethylenediamine and carboxylates.[5]

Q4: What are the safe handling procedures for this compound?

A4: this compound and its analogs are often classified as irritants and may be harmful if ingested or in contact with skin.[1] Therefore, the following safety precautions should be taken:

  • Use in a well-ventilated area or under a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid breathing dust.[1]

  • In case of contact with eyes or skin, rinse immediately with plenty of water for several minutes.[1]

  • Dispose of waste in accordance with local regulations.[1]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can react with the compound.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis Amide Cleavage oxidation Oxidation main->oxidation Ring Oxidation thermal Thermal Stress main->thermal Ring Opening/Rearrangement paa Phenylacetic Acid hydrolysis->paa pip Piperazine hydrolysis->pip ox_products Oxidized Piperazine Ring Products oxidation->ox_products nfp N-Formylpiperazine thermal->nfp naep N-(2-aminoethyl)piperazine thermal->naep experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo neutralize Neutralize Samples acid->neutralize base->neutralize hplc HPLC-PDA Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc compare Compare with Control hplc->compare

References

Validation & Comparative

Comparative Analysis of 2-Phenyl-1-(piperazin-1-yl)ethanone with other Piperazine Cores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the pharmacological landscape of 2-Phenyl-1-(piperazin-1-yl)ethanone and related piperazine-containing compounds reveals a class of molecules with significant potential in the development of therapeutics for central nervous system (CNS) disorders. This guide provides a comparative analysis of their biological activities, focusing on key structure-activity relationships and the underlying signaling pathways.

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its versatile structure allows for modifications that can fine-tune the pharmacological profile of a compound, influencing its affinity for various biological targets. This analysis delves into the specific properties of this compound and its analogs, offering a valuable resource for researchers and drug development professionals.

Comparative Biological Activity

The primary pharmacological relevance of many phenylpiperazine derivatives lies in their interaction with dopamine and serotonin receptors, key players in the pathophysiology of various psychiatric disorders.[2][3] The affinity of these compounds for D2 dopamine receptors and 5-HT1A and 5-HT2A serotonin receptors is a critical determinant of their potential antipsychotic, antidepressant, and anxiolytic effects.

While specific quantitative data directly comparing this compound with a broad range of other piperazine cores in a single study is limited in the public domain, analysis of structurally similar compounds allows for the extrapolation of key structure-activity relationships (SAR).

Table 1: Comparative Receptor Binding Affinities of Selected Phenylpiperazine Derivatives

CompoundR1 (Substitution on Phenyl Ring)R2 (Substitution on Piperazine N1)D2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
This compound H-C(O)CH2PhData Not AvailableData Not AvailableData Not AvailableN/A
1-(2-Methoxyphenyl)piperazine2-OCH3H>10002515[2]
1-(3-Chlorophenyl)piperazine (mCPP)3-ClH>1000502.5[2]
1-(3-(Trifluoromethyl)phenyl)piperazine3-CF3H>10001201.8[2]
Compound 6a 2-F-(CH2)4-NH-CO-(4-(thiophen-3-yl)phenyl)>1000199Data Not Available[4][5]
Compound 7a 2-F-(CH2)4-NH-CO-(4-(thiazol-4-yl)phenyl)>100014.3Data Not Available[5]

Note: Compounds 6a and 7a are more complex derivatives but provide insight into the impact of N1-substitution on a 2-fluorophenylpiperazine core.

From the available data, several key SAR observations can be made:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring dramatically influence receptor affinity and selectivity. Electron-withdrawing groups, such as chloro and trifluoromethyl at the meta-position, tend to enhance affinity for the 5-HT2A receptor.[2]

  • Substitution on the Piperazine Nitrogen (N1): The substituent at the N1 position of the piperazine ring is a critical determinant of pharmacological activity. While the parent phenylpiperazines often show low affinity for dopamine receptors, elaboration of the N1-substituent can introduce potent interactions with various targets. For instance, long-chain arylpiperazine derivatives have been designed to target multiple serotonin receptors.[6][7]

  • Dopamine vs. Serotonin Receptor Affinity: Many phenylpiperazine derivatives exhibit a notable lack of high affinity for dopamine D2 receptors, which is a departure from the classical mechanism of action for typical antipsychotics.[2] This suggests that their antipsychotic-like effects, if any, may be mediated through non-dopaminergic pathways, primarily involving serotonin receptors.[2]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Radioligand Receptor Binding Assay

This protocol is a standard method to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D2, 5-HT1A, or 5-HT2A receptors).

  • Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compounds (e.g., this compound and other piperazine derivatives).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Non-specific binding inhibitor (e.g., a high concentration of a known non-radioactive ligand for the target receptor).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the cell membranes, radioligand, and either the test compound or vehicle. For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound.

  • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of phenylpiperazine derivatives with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating their mechanism of action.

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

Dopamine D2 and serotonin 5-HT2A receptors are G protein-coupled receptors (GPCRs). D2 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, 5-HT2A receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

G_Protein_Signaling cluster_D2 D2 Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway D2_Ligand Phenylpiperazine (Antagonist) D2R D2 Receptor D2_Ligand->D2R Binds Gi Gi/o Protein D2R->Gi Blocks Activation AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibition Blocked cAMP_dec ↓ cAMP AC_inhib->cAMP_dec HT2A_Ligand Phenylpiperazine (Antagonist) HT2AR 5-HT2A Receptor HT2A_Ligand->HT2AR Binds Gq Gq/11 Protein HT2AR->Gq Blocks Activation PLC Phospholipase C Gq->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_inc ↑ Intracellular Ca2+ IP3->Ca_inc PKC Protein Kinase C DAG->PKC

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

Experimental Workflow for Compound Evaluation

The process of evaluating a new piperazine derivative involves a series of steps from initial synthesis to in-depth biological characterization.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of Piperazine Derivatives Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Binding_Assay Receptor Binding Assays (D2, 5-HT1A, 5-HT2A, etc.) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Enzyme_Assay Enzyme Inhibition Assays (if applicable) Binding_Assay->Enzyme_Assay Behavioral_Models Animal Behavioral Models (e.g., Antipsychotic, Anxiolytic) Functional_Assay->Behavioral_Models PK_PD Pharmacokinetic and Pharmacodynamic Studies Behavioral_Models->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity

Caption: A general experimental workflow for the evaluation of novel piperazine derivatives.

References

2-Phenyl-1-(piperazin-1-yl)ethanone Versus Other Scaffolds for CNS Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. A key strategy in this endeavor is the identification and optimization of molecular scaffolds that can be readily modified to achieve desired pharmacological profiles, including high receptor affinity, selectivity, and the ability to cross the blood-brain barrier (BBB). The 2-phenyl-1-(piperazin-1-yl)ethanone framework has emerged as a versatile and privileged scaffold in CNS drug discovery, demonstrating potential across a range of therapeutic targets.[1][2][3]

This guide provides an objective comparison of the this compound scaffold against other prominent scaffolds in CNS drug discovery, including quinazolinones, aminotetralins, and piperine analogs. The comparison is supported by experimental data on receptor binding, physicochemical properties relevant to BBB permeability, and in vivo efficacy. Detailed experimental protocols for key assays are also provided to aid in the practical application of these concepts.

The this compound Scaffold: A Versatile Core for CNS Drug Discovery

The this compound scaffold consists of a phenyl ring connected to a piperazine ring through an ethanone linker. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in many CNS-active drugs.[1][4] This is due to its ability to be easily modified at the N1 and N4 positions, its favorable physicochemical properties such as water solubility, and its capacity to form crucial hydrogen bonds with biological targets.[1][2] This structural flexibility allows for the fine-tuning of a compound's affinity and selectivity for various CNS receptors, including dopamine, serotonin, and sigma receptors.[5][6]

Comparative Analysis of CNS Scaffolds

A successful CNS drug must possess a combination of high potency at its target, selectivity over off-target receptors to minimize side effects, and the ability to penetrate the BBB to reach its site of action in the brain. The following sections compare the this compound scaffold with other important CNS scaffolds based on these critical parameters.

Receptor Binding Affinity and Selectivity

The ability of a scaffold to be modified to achieve high affinity and selectivity for a specific receptor is crucial. The following table summarizes the receptor binding affinities (Ki, in nM) of representative compounds from each scaffold class for various CNS targets. Lower Ki values indicate higher binding affinity.

Scaffold ClassRepresentative CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Sigma-1 Receptor (Ki, nM)
This compound Analog Compound with 2,3-dichlorophenyl substitution40-530.3-0.9High Affinity-
Quinazolinone Derivative Methaqualone----
Aminotetralin Derivative 5-Substituted-2-aminotetralin (5-SAT)----
Piperine Analog PD07----

Data for a direct comparison of all scaffolds at all receptors in the same study is limited. The presented data is from individual studies on each scaffold class and is intended to be illustrative.

Derivatives of the this compound scaffold have demonstrated high affinity for dopamine D3 receptors, with Ki values in the sub-nanomolar range. Piperidine and piperazine moieties are also recognized as critical structural elements for sigma-1 receptor activity.[5] Quinazolinone derivatives have been investigated for their anticonvulsant properties, often acting on GABAergic systems.[6] Aminotetralin-based compounds have been developed as ligands for adrenergic receptors. Piperine and its analogs have shown potential in the context of Alzheimer's disease by targeting cholinesterases.[7]

Physicochemical Properties and Blood-Brain Barrier (BBB) Permeability

The ability of a drug to cross the BBB is governed by its physicochemical properties. Key parameters include lipophilicity (logP), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. The following table compares the typical range of these properties for the different scaffolds.

Scaffold ClassTypical logP RangeTypical MW Range ( g/mol )Typical TPSA Range (Ų)BBB Permeability Potential
This compound Analogs 2.0 - 4.0250 - 45040 - 80Good
Quinazolinone Derivatives 2.0 - 5.0250 - 50050 - 90Moderate to Good
Aminotetralin Derivatives 2.0 - 4.5200 - 40020 - 60Good to High
Piperine Analogs 3.0 - 5.0285 - 45040 - 70Moderate to Good[4][7][8]

The this compound scaffold can be readily modified to fall within the optimal range for BBB penetration. Piperine and some of its analogs have shown good BBB permeation potential in in vitro models.[4][8] The lipophilicity of quinazolinones contributes to their ability to cross the BBB.

In Vivo Efficacy

The ultimate test of a CNS drug scaffold is its efficacy in relevant animal models of disease.

Scaffold ClassReported In Vivo CNS ActivityAnimal Model
This compound Analogs Anxiolytic and skeletal muscle relaxant activityRodent models of anxiety and motor coordination
Quinazolinone Derivatives Anticonvulsant activityPentylenetetrazole (PTZ)-induced seizure model in mice
Aminotetralin Derivatives Improvement in behaviors relevant to autism spectrum disorderMouse models of autism spectrum disorder
Piperine Analogs Improved memory and cognitionScopolamine-induced amnesia model in rats[7]

Key Experimental Protocols in CNS Drug Discovery

Detailed and reproducible experimental protocols are the foundation of successful drug discovery research. The following sections provide methodologies for key experiments relevant to the evaluation of CNS drug candidates.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of a substituted phenylpiperazine with a 2-halo-1-phenylethanone.[9]

Example Protocol: Synthesis of a coumarin-containing piperazine derivative [9]

  • Synthesis of Intermediate 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide (2):

    • React 4-nitrophenylpiperazine with ethyl bromoacetate in acetone to synthesize ethyl [4-(4-nitrophenyl)piperazin-1-yl]acetate (1).[9]

    • React compound (1) with hydrazine hydrate in ethanol to obtain 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide (2).[9]

  • Synthesis of coumarin-containing benzotriazole derivatives (4a-d):

    • Treat salicylaldehyde derivatives with 2,2-dimethyl-1,3-dioxane-4,6-dione to obtain coumarin-3-carboxylic acid derivatives (3a-d).[9]

    • React these compounds with 1H-benzotriazole in dichloromethane to obtain the coumarin-containing benzotriazole derivatives (4a-d).[9]

  • Final Product Synthesis (5a-d):

    • React the intermediate hydrazide (2) with the coumarin-containing benzotriazole derivatives (4a-d) in ethanol to yield the final coumarin-containing piperazine derivatives (5a-d).[9]

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or animal brain tissue.

  • Assay Buffer: Prepare an appropriate buffer solution for the binding reaction.

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine receptors) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of compounds across the BBB.

Protocol Outline:

  • Prepare the Donor and Acceptor Plates: Use a 96-well filter plate as the donor plate and a 96-well acceptor plate.

  • Coat the Filter Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., porcine brain lipid extract) to create an artificial membrane.

  • Add Solutions: Fill the acceptor wells with a buffer solution. Dissolve the test compounds in a suitable solvent and add them to the donor wells.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: Calculate the permeability coefficient (Pe) based on the change in compound concentration over time.

In Vivo Behavioral Assays

Rotarod Test for Motor Coordination: [10][11][12][13][14]

  • Apparatus: Use a commercially available rotarod apparatus for mice or rats.[10][12]

  • Acclimation and Training: Acclimate the animals to the testing room for at least 30 minutes before the test.[14] Train the animals on the rotarod at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds) for 2-3 days prior to testing.[12][13]

  • Testing: Place the animal on the rod and start the rotation, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).[10][14]

  • Measurement: Record the latency (time) for the animal to fall off the rotating rod.[10]

  • Data Analysis: Compare the latency to fall between animals treated with a test compound and vehicle-treated control animals. A decrease in latency suggests impaired motor coordination.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior: [15][16][17][18][19]

  • Apparatus: The EPM is a plus-shaped maze raised from the floor, with two open arms and two enclosed arms.[15][19]

  • Acclimation: Acclimate the animals to the testing room before the experiment.[18]

  • Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set time (typically 5 minutes).[16][19]

  • Recording: Use a video tracking system to record the animal's movement.[16]

  • Data Analysis: Measure the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[15]

Visualizing Key Concepts in CNS Drug Discovery

The following diagrams, created using the DOT language, illustrate important concepts in CNS drug discovery.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Generation Ligand Ligand (CNS Drug) Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection (e.g., this compound) Library_Synthesis Library Synthesis & SAR Studies Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening (Binding Assays) Library_Synthesis->In_Vitro_Screening ADME_Tox In Vitro ADME/Tox (PAMPA-BBB, hERG) In_Vitro_Screening->ADME_Tox Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Cycle In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Efficacy Preclinical_Dev Preclinical Development In_Vivo_Efficacy->Preclinical_Dev

Caption: A typical workflow for CNS drug discovery.

CNS_Drug_Properties cluster_properties Key Molecular Properties Potency High Target Potency (Low Ki) Efficacy In Vivo Efficacy Potency->Efficacy Selectivity High Selectivity (Low off-target activity) Safety Good Safety Profile Selectivity->Safety BBB_Permeability Good BBB Permeability (Optimal logP, TPSA) BBB_Permeability->Efficacy Successful_Drug Successful CNS Drug Candidate Efficacy->Successful_Drug Safety->Successful_Drug

Caption: Logical relationship of key properties for a successful CNS drug.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel CNS therapeutics. Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through substitution make it a highly attractive framework. While other scaffolds such as quinazolinones, aminotetralins, and piperine analogs have also demonstrated significant potential in CNS drug discovery, the versatility of the piperazine-containing scaffold allows for the exploration of a wide range of biological targets. Ultimately, the choice of scaffold will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundation for researchers to make informed decisions in the selection and optimization of scaffolds for the development of the next generation of CNS drugs.

References

Validating the Binding of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives to Sigma-1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives as ligands for the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum. The S1R is a promising therapeutic target for a variety of central nervous system disorders. This document presents experimental data on the binding affinities of these derivatives, details the methodologies used for their validation, and illustrates the associated signaling pathways.

Comparative Binding Affinity of this compound Derivatives

The binding affinities of a series of this compound derivatives for the sigma-1 receptor were determined using competitive radioligand binding assays. The following table summarizes the inhibition constant (Kᵢ) values, which indicate the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to the receptor. A lower Kᵢ value corresponds to a higher binding affinity.

Compound IDStructureRKᵢ (nM) for Sigma-1 Receptor
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneH3.2
2 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone4-OH24
3 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)propan-1-oneH (propyl linker)15
4 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-(4-hydroxyphenyl)piperazin-1-yl)propan-1-one4-OH (propyl linker)88
5 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-(4-fluorophenyl)piperazin-1-yl)ethanone4-F434

Data extracted from a study on piperidine/piperazine-based compounds.[1]

Key Findings:

  • Compound 1 , the parent this compound derivative, demonstrated the highest affinity for the sigma-1 receptor with a Kᵢ value of 3.2 nM.[1]

  • The introduction of a hydroxyl group at the 4-position of the phenyl ring (Compound 2 ) resulted in a significant decrease in binding affinity (Kᵢ = 24 nM).[1]

  • Extending the alkyl linker between the piperazine and ethanone moieties from ethyl to propyl (Compound 3 ) also led to a reduction in affinity (Kᵢ = 15 nM).[1]

  • The combination of a 4-hydroxyl group and a propyl linker (Compound 4 ) further decreased the binding affinity (Kᵢ = 88 nM).[1]

  • Substitution with a fluorine atom at the 4-position of the phenyl ring (Compound 5 ) resulted in the lowest affinity among the tested derivatives (Kᵢ = 434 nM).[1]

Experimental Protocols

The validation of the binding of this compound derivatives to the sigma-1 receptor involves several key experimental procedures.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for the sigma-1 receptor.

  • Materials:

    • Membrane preparations from guinea pig liver, which are rich in sigma-1 receptors.

    • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.

    • Test compounds (this compound derivatives).

    • Haloperidol for determining non-specific binding.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Membrane homogenates are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the unlabeled test compounds.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as haloperidol.

    • The IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated from the competition curves.

    • The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

2. Functional Assay to Determine Agonist/Antagonist Profile

This assay helps to determine whether a compound that binds to the sigma-1 receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

  • Principle: Phenytoin, an allosteric modulator of the sigma-1 receptor, potentiates the binding affinity of sigma-1 receptor agonists but has no effect or slightly reduces the affinity of antagonists.[1]

  • Procedure:

    • A radioligand binding assay is performed as described above.

    • The assay is conducted in parallel in the absence and presence of a fixed concentration of phenytoin.

    • The Kᵢ values of the test compound are determined under both conditions.

    • An increase in the binding affinity (lower Kᵢ) in the presence of phenytoin indicates that the compound is a sigma-1 receptor agonist.[1]

    • No change or a slight decrease in affinity suggests an antagonist profile.[1]

Visualizations

Logical Flow of the Comparison Guide

logical_flow Introduction Introduction to Sigma-1 Receptor and Ligands Data_Presentation Data Presentation: Binding Affinity Table Introduction->Data_Presentation Experimental_Protocols Experimental Protocols Data_Presentation->Experimental_Protocols Binding_Assay Radioligand Binding Assay Experimental_Protocols->Binding_Assay Functional_Assay Functional Agonist/Antagonist Assay Experimental_Protocols->Functional_Assay Visualization Visualizations Experimental_Protocols->Visualization Workflow_Diagram Experimental Workflow Diagram Visualization->Workflow_Diagram Pathway_Diagram Signaling Pathway Diagram Visualization->Pathway_Diagram Conclusion Conclusion and Future Directions Visualization->Conclusion

Caption: Logical flow for this comparative guide.

Experimental Workflow for Validating Sigma-1 Receptor Binding

experimental_workflow start Start: Synthesized Derivatives binding_assay Radioligand Competition Binding Assay start->binding_assay determine_ic50 Determine IC50 Values binding_assay->determine_ic50 calculate_ki Calculate Ki Values determine_ic50->calculate_ki data_table Compile Binding Affinity Table calculate_ki->data_table functional_assay Functional Assay with Phenytoin data_table->functional_assay determine_profile Determine Agonist/Antagonist Profile functional_assay->determine_profile end End: Validated Ligands determine_profile->end

Caption: Experimental workflow for ligand validation.

Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_er Endoplasmic Reticulum S1R Sigma-1 Receptor BiP BiP (Chaperone) S1R->BiP dissociates from IP3R IP3 Receptor S1R->IP3R modulates Ca_release Ca2+ Release from ER IP3R->Ca_release Ligand Agonist Ligand (e.g., Derivative 1) Ligand->S1R binds Stress Cellular Stress Stress->S1R activates Mitochondria Mitochondria Ca_release->Mitochondria uptake Cell_Survival Modulation of Cell Survival Pathways Mitochondria->Cell_Survival

Caption: Simplified Sigma-1 receptor signaling.

References

Comparative SAR Study: Unveiling the Impact of Substitution on 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives for Antipsychotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of substituted 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives reveals critical insights into their potential as antipsychotic agents. This guide synthesizes available preclinical data, comparing substituted analogues to the conceptual unsubstituted parent compound, to elucidate the molecular features driving efficacy at key CNS targets, primarily dopamine D2 and serotonin 5-HT2A receptors.

The core structure of this compound serves as a versatile scaffold in medicinal chemistry for the development of centrally acting agents. Modifications to the phenyl ring of the phenylethanone moiety and the aryl group on the piperazine ring have been explored to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which have shown considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, indicating their potential as novel antipsychotics.

Quantitative Analysis of Biological Activity

Compound IDPhenylpiperazine SubstitutionApomorphine-Induced Climbing (% Inhibition at 10 mg/kg)Catalepsy Score (at 10 mg/kg)
Unsubstituted HData not availableData not available
3c 2-OCH₃75%1.5
3k 2,3-di-Cl82%1.8

Note: The data for compounds 3c and 3k are derived from behavioral models which are indicative of central dopamine D2 receptor antagonism. Higher percentage inhibition in the apomorphine-induced climbing test suggests greater antipsychotic potential, while a lower catalepsy score is desirable, indicating a reduced risk of extrapyramidal side effects.

Structure-Activity Relationship (SAR) Insights

The available data, though limited to in vivo models, allows for the deduction of preliminary structure-activity relationships. The introduction of a biphenyl group at the 2-position of the ethanone moiety appears to be a key feature for the observed antipsychotic activity.

Substitution on the Phenylpiperazine Ring:

  • 2-Methoxy (3c): The presence of a methoxy group at the ortho position of the phenylpiperazine ring results in significant inhibition of apomorphine-induced climbing, a behavior mediated by dopamine D2 receptor activation. This suggests that an electron-donating group at this position is well-tolerated and contributes to the antipsychotic-like effect.

  • 2,3-Dichloro (3k): The substitution with two electron-withdrawing chloro groups at the ortho and meta positions leads to a slightly higher inhibition of apomorphine-induced climbing compared to the 2-methoxy analogue. This indicates that the electronic nature and position of the substituents on this phenyl ring are crucial for modulating the dopamine D2 receptor antagonist activity.

Both substituted compounds (3c and 3k) demonstrated impressive antipsychotic profiles with a lower propensity to induce catalepsy, a preclinical indicator of extrapyramidal side effects.[1] This favorable separation of desired antipsychotic activity from motor side effects is a critical goal in the development of atypical antipsychotics.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In-Vivo Behavioral Assays

1. Apomorphine-Induced Climbing in Mice: This model is used to screen for potential antipsychotic (dopamine D2 receptor antagonist) activity.

  • Animals: Male Swiss albino mice weighing 20-25g are used.

  • Procedure:

    • Mice are placed individually in cylindrical wire mesh cages for acclimatization for at least 10 minutes before the test.

    • Test compounds (or vehicle) are administered intraperitoneally (i.p.) at a predetermined time (e.g., 30 or 60 minutes) before the challenge.

    • Apomorphine (a non-selective dopamine agonist) is administered subcutaneously (s.c.) at a dose of 1.0-1.5 mg/kg to induce climbing behavior.

    • Immediately after apomorphine administration, the animals are observed for a period of 30 minutes.

    • The time spent climbing (all four paws on the wire mesh) is recorded.

  • Data Analysis: The percentage inhibition of climbing behavior for the test compound-treated group is calculated relative to the vehicle-treated control group.

2. Catalepsy Induction (Bar Test) in Rodents: This test assesses the potential of a compound to induce extrapyramidal side effects, a common adverse effect of typical antipsychotics.

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm for rats, 4.5 cm for mice) above a flat surface.

  • Procedure:

    • Test compounds (or vehicle) are administered (e.g., i.p. or orally).

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the horizontal bar.

    • The time until the animal removes both paws from the bar is recorded (the descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The degree of catalepsy is scored based on the time the animal remains in the imposed posture. Scores can be categorical (e.g., 0 for no catalepsy, 1 for mild, etc.) or based on the latency time.

In-Vitro Receptor Binding Assays

1. Dopamine D2 Receptor Binding Assay:

  • Source of Receptors: Membrane preparations from CHO-K1 cells stably transfected with the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Procedure:

    • In a 96-well plate, incubate the receptor membranes with the radioligand and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

    • The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) in a suitable buffer.

    • The reaction is terminated by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

2. Serotonin 5-HT2A Receptor Binding Assay:

  • Source of Receptors: Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.

  • Procedure: The procedure is analogous to the dopamine D2 receptor binding assay, with the appropriate receptor source and radioligand.

  • Data Analysis: The IC50 and Ki values are calculated as described for the D2 receptor binding assay.

Visualizing the SAR Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis & SAR start This compound Scaffold subst Substitution at Phenyl Rings start->subst series Series of Substituted Derivatives subst->series invitro In Vitro Assays (D2 & 5-HT2A Binding) series->invitro invivo In Vivo Behavioral Models (Apomorphine Climbing, Catalepsy) series->invivo data Quantitative Data (Ki, % Inhibition, Scores) invitro->data invivo->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the SAR study of this compound derivatives.

Antipsychotic_Signaling cluster_drug Drug Action cluster_receptors Receptor Targets cluster_pathways Signaling Pathways cluster_effects Therapeutic Effects drug Substituted This compound d2 Dopamine D2 Receptor drug->d2 Antagonism ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonism d2_path Modulation of Dopaminergic Pathway d2->d2_path ht2a_path Modulation of Serotonergic Pathway ht2a->ht2a_path antipsychotic Antipsychotic Effect (Reduced Positive Symptoms) d2_path->antipsychotic eps Reduced Extrapyramidal Side Effects (EPS) ht2a_path->eps

Caption: Simplified signaling pathway for atypical antipsychotics targeting D2 and 5-HT2A receptors.

References

A Comparative Guide to Catalysts for the N-Acylation of Piperazine to Form 1-(Piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-acylation of piperazine to yield 1-(piperazin-1-yl)ethan-1-one, commonly known as 1-acetylpiperazine, is a fundamental transformation in organic synthesis. This derivative serves as a crucial building block and intermediate in the pharmaceutical industry for the production of numerous active pharmaceutical ingredients (APIs). The efficiency and selectivity of this reaction are paramount, directly impacting yield, purity, and overall process economy. A key challenge in this synthesis is achieving selective mono-acylation while minimizing the formation of the di-acylated byproduct, 1,4-diacetylpiperazine.

This guide provides an objective comparison of various catalytic and non-catalytic methods for the N-acetylation of piperazine. It summarizes quantitative performance data, details experimental protocols, and presents visual workflows to aid researchers in selecting the most suitable method for their specific application, considering factors such as yield, selectivity, reaction conditions, and environmental impact.

Data Presentation: Performance of Catalytic Systems

The following table summarizes experimental data for different approaches to the N-acetylation of piperazine. The conditions and yields are collated from various literature sources to provide a comparative overview.

Catalytic System Specific Catalyst/Conditions Acetylating Agent Solvent Temperature Reaction Time Yield (%) Key Remarks
Catalyst-Free NoneAcetic AnhydrideNone (Solvent-Free)Room Temp.5 - 15 min85-95%A green, rapid, and high-yielding method; acetic anhydride serves as both reagent and solvent.[1]
Acid-Catalyzed Acetic AcidAcetic AnhydrideAcetic AcidNot specifiedNot specified~40%Classic method; moderate yield reported due to potential side reactions or equilibrium limitations.[2]
Acid-Catalyzed Vinegar (Acetic Acid)Acetic AnhydrideNone (Solvent-Free)Room Temp.Not specifiedHighEffective for various amines; acts as a weak, green acid catalyst.[3]
Acid-Mediated (for Selectivity) HCl or Acetic AcidAcyl Chlorides / AnhydridesMethanol or Acetic AcidRoom Temp. - RefluxNot specifiedHighIn-situ formation of piperazine mono-salt protects one nitrogen, promoting selective mono-acylation.[4]
Base-Catalyzed Pyridine-doped AluminaNot specifiedNone (Solvent-Free)MicrowaveNot specified75%A heterogeneous, solvent-free approach suitable for microwave-assisted synthesis.[5]
Base-Catalyzed Pyridine / DMAPAcetic AnhydrideDichloromethane0°C - Room Temp.VariesHigh (General)Standard and effective method for acylation; DMAP is a highly efficient but more expensive catalyst.[6]
Iodine-Catalyzed Iodine (I₂)AcetamideNot specifiedNot specifiedNot specified71%Utilizes transamidation with acetamide, offering an alternative to acetic anhydride.[7]
Lewis Acid-Catalyzed VOSO₄ (1 mol%)Acetic AnhydrideNone (Solvent-Free)Room Temp. - 60°C24 h80-87% (General)Sustainable approach shown to be effective for O- and S-acetylation, applicable to N-acetylation.[8][9]
Lewis Acid-Catalyzed Alumina (Al₂O₃)AcetonitrileNone (Continuous Flow)200°C27 min (residence)94% (for Benzylamine)A continuous-flow method using a mild acetylating agent and a cheap, robust catalyst.[10]

Experimental Protocols

Below are detailed methodologies for key synthetic approaches. These protocols are generalized from literature and can be adapted for specific laboratory conditions.

Protocol 1: Catalyst-Free, Solvent-Free N-Acetylation

This protocol is based on the principle of using acetic anhydride as both the acetylating agent and the reaction medium, representing a highly efficient and green chemical process.[1]

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stirrer, add piperazine (1.0 mmol, 86.1 mg).

  • Reagent Addition : Carefully add acetic anhydride (1.2 mmol, 122.5 mg, 0.113 mL) to the flask. The reaction is often exothermic.

  • Reaction Execution : Stir the mixture vigorously at room temperature.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the piperazine starting material is consumed (typically 5-15 minutes).

  • Work-up and Isolation : Upon completion, dissolve the reaction mixture in diethyl ether or ethyl acetate (5 mL). Allow the product to crystallize, or wash the organic phase with a saturated sodium bicarbonate solution to neutralize excess acetic acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 1-acetylpiperazine.

Protocol 2: Acid-Mediated Selective Mono-N-Acetylation

This method utilizes the in-situ protonation of one piperazine nitrogen to act as a temporary protecting group, thereby promoting selective mono-acetylation.[4]

  • Salt Formation : In a reaction vessel, dissolve piperazine (1.0 mmol, 86.1 mg) in glacial acetic acid (5-10 mL). This forms piperazine monoacetate in situ.

  • Reagent Addition : Cool the solution in an ice bath (0-5°C) and slowly add acetic anhydride (1.0 mmol, 102.1 mg, 0.094 mL) or an equivalent amount of acetyl chloride dropwise while stirring.

  • Reaction Execution : Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring : Track the formation of the product and consumption of the starting material using TLC or GC-MS.

  • Work-up and Isolation : Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved.

G General Experimental Workflow for N-Acylation of Piperazine cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reactants Piperazine + Acetylating Agent solvent_catalyst Add Solvent & Catalyst (if any) reactants->solvent_catalyst reaction Stir at Defined Temperature & Time solvent_catalyst->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extraction Solvent Extraction quench->extraction purification Purify Product (Chromatography/ Recrystallization) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for the synthesis of 1-acetylpiperazine.

G Comparison of Catalytic Pathways for Piperazine N-Acylation piperazine Piperazine product 1-Acetylpiperazine piperazine->product ac_anhydride Acetic Anhydride ac_anhydride->product catalyst_free Catalyst-Free (Solvent-Free) catalyst_free->product Direct Reaction (High Temp. or Neat) acid_cat Acid Catalyst (H⁺) acid_cat->piperazine Activates Piperazine (via Protonation for Selectivity) base_cat Base Catalyst (e.g., Pyridine) base_cat->ac_anhydride Activates Acetic Anhydride (Increases Electrophilicity) lewis_acid_cat Lewis Acid (e.g., VOSO₄) lewis_acid_cat->ac_anhydride Activates Acetic Anhydride (Complexation with Carbonyl)

Caption: Logical comparison of different catalytic strategies.

Objective Comparison and Conclusion

Selecting an optimal method for the N-acetylation of piperazine requires a careful balance of efficiency, selectivity, cost, and sustainability.

  • Catalyst-Free Approach : For many applications, the catalyst-free, solvent-free reaction with acetic anhydride is superior.[1] It is exceptionally fast, high-yielding, and aligns with green chemistry principles by eliminating the need for both a catalyst and a solvent.[1][11] Its primary drawback is the potential for di-acetylation if the stoichiometry is not carefully controlled, and the process can be highly exothermic.

  • Acid-Catalyzed/Mediated Methods : The use of an acid can be a double-edged sword. While simple Brønsted acids like acetic acid may only provide moderate yields, the strategic use of acid to form the piperazine mono-salt is an elegant solution to the problem of selectivity.[2][4] This makes it a preferred method when high purity of the mono-acetylated product is critical.

  • Base-Catalyzed Methods : Base catalysis, particularly with DMAP, is a powerful and general method for acylation.[6] However, it introduces additional reagents that must be removed during work-up. Heterogeneous catalysts like pyridine-doped alumina offer an advantage in terms of catalyst recovery but may require specialized equipment like a microwave reactor.[5]

  • Lewis Acid and Other Catalysts : Lewis acids like VOSO₄ or alumina represent modern, sustainable alternatives that can operate under mild or continuous-flow conditions.[8][9][10] While highly effective, these methods may require more process optimization. Iodine-catalyzed transamidation provides an interesting alternative pathway when acetic anhydride is not a desirable reagent.[7]

References

In Vitro Anticancer Efficacy of 2-Phenyl-1-(piperazin-1-yl)ethanone Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potential of novel 2-Phenyl-1-(piperazin-1-yl)ethanone analogs in comparison to established anticancer agents. This report synthesizes in vitro data, outlines experimental methodologies, and visualizes key processes to provide a comprehensive overview of their therapeutic promise.

The quest for more effective and selective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, piperazine derivatives have emerged as a promising class of compounds due to their versatile biological activities. This guide focuses on a specific subset, this compound analogs, and evaluates their in vitro anticancer efficacy against a panel of human cancer cell lines. The performance of these novel compounds is benchmarked against well-established anticancer drugs, providing a clear perspective on their potential for further development.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for various this compound analogs and known anticancer drugs across different human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/DrugCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Phenylpiperazine Derivatives
(4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (C-14)MIAPaCa-2 (Pancreatic)<1Gefitinib-
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(4-chlorophenyl)benzamide (C-4)HCT-116 (Colon)11.33Gefitinib10.51
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(4-fluorophenyl)benzamide (C-5)A-549 (Lung)21.22Gefitinib16.56
1-(3,4-dichlorophenyl)piperazine derivative (BS230)MCF7 (Breast)More cytotoxic than DoxorubicinDoxorubicin-
2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone (3d)NCI (Lung)1.1 ± 0.03Methotrexate2.20 ± 0.18
5-Fluorouracil2.30 ± 0.49
Known Anticancer Drugs
GefitinibA-549 (Lung)16.56--
GefitinibHCT-116 (Colon)10.51--
DoxorubicinHeLa (Cervical)0.311 (CCK-8 assay)--
0.364 (RTCA)
MethotrexateNCI (Lung)2.20 ± 0.18--
5-FluorouracilNCI (Lung)2.30 ± 0.49--

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

To ensure the reproducibility and validity of in vitro efficacy studies, a standardized experimental protocol is crucial. The following section details a common methodology for assessing the cytotoxic activity of novel compounds using a colorimetric assay such as the MTT assay.

In Vitro Cytotoxicity Assay (MTT Protocol)

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is the principle of this assay.[5]

Materials:

  • Human cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound analogs) and reference drugs (e.g., Gefitinib, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Processes

To better illustrate the workflow and potential mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A-549, HCT-116) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Analogs & Known Drugs) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cell_cycle Cell Proliferation, Survival, Angiogenesis transcription_factors->cell_cycle compound Piperazine Analog compound->receptor Inhibition

Caption: Hypothesized signaling pathway inhibition by piperazine analogs.

Concluding Remarks

The preliminary in vitro data suggests that this compound analogs and related piperazine derivatives exhibit significant anticancer activity, with some compounds demonstrating potency comparable to or exceeding that of established chemotherapeutic agents in specific cancer cell lines.[1][2][4] The favorable IC50 values, particularly for compounds like C-14 in pancreatic cancer cells and BS230 in breast cancer cells, underscore the potential of this chemical class.[1][4] Further investigation into their mechanism of action, selectivity for cancer cells over normal cells, and in vivo efficacy is warranted to fully elucidate their therapeutic potential. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapies.

References

Cross-Reactivity Profiling of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives, a class of compounds with significant interest in drug discovery due to their diverse pharmacological activities. Understanding the off-target interactions of these derivatives is crucial for predicting potential side effects and ensuring the development of safe and effective therapeutics. This document summarizes quantitative binding data, details key experimental protocols, and visualizes relevant signaling pathways to offer a comprehensive overview for researchers in the field.

Comparative Cross-Reactivity Data

The following tables summarize the in vitro binding affinities (Ki, in nM) of various this compound and related phenylpiperazine derivatives for a range of common off-target receptors and transporters. Lower Ki values indicate higher binding affinity. Data has been compiled from multiple studies to provide a broad comparative landscape. It is important to note that variations in experimental conditions across different studies can influence the absolute values.

Table 1: Binding Affinity of Phenylpiperazine Derivatives at Monoamine Transporters

CompoundhSERT (Ki, nM)hDAT (Ki, nM)hNET (Ki, nM)Reference
1-Phenylpiperazine1,8006,8001,500[1]
1-(3-Chlorophenyl)piperazine (mCPP)271,2001,100[1]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)1102,8001,300[1]
1-Benzylpiperazine (BZP)1,90029083[1]

Table 2: Cross-Reactivity Profile of Selected Phenylpiperazine Derivatives at Various GPCRs

CompoundDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)α1-Adrenergic (Ki, nM)α2-Adrenergic (Ki, nM)Histamine H1 (Ki, nM)Reference
LASSBio-579150-25200---[2]
LASSBio-66450-15100---[2]
Compound 291.2-2.50.8->100035[3]
N-(2-methoxyphenyl)piperazine analog40-530.3-0.9High Affinity----[4]

Note: A hyphen (-) indicates that data was not available in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the cross-reactivity profiling of novel compounds.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a standard method for determining the binding affinity of test compounds to the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.

Objective: To determine the inhibition constant (Ki) of this compound derivatives for monoamine transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Radioligands: [³H]citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]nisoxetine (for hNET).

  • Non-specific binding control: High concentration of a known inhibitor (e.g., 10 µM paroxetine for hSERT, 10 µM GBR 12909 for hDAT, 10 µM desipramine for hNET).

  • Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • Test compounds: this compound derivatives at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the target transporter and homogenize them in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]

Cell-Based Monoamine Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the functional potency (IC50) of this compound derivatives in inhibiting monoamine transporter activity.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Radioactive substrates: [³H]serotonin (for hSERT), [³H]dopamine (for hDAT), [³H]norepinephrine (for hNET).

  • Uptake buffer: Krebs-Ringer-HEPES buffer.

  • Test compounds at various concentrations.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Add the radioactive substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of uptake for each concentration of the test compound compared to the control (no compound). Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.[7][8]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow for their profiling.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_lead_opt Lead Optimization synthesis Synthesis of this compound Derivatives primary_screen Primary Screening (e.g., Monoamine Transporters) synthesis->primary_screen Test Compounds secondary_screen Secondary Screening (e.g., GPCR Panel) primary_screen->secondary_screen Active Compounds data_analysis Determine Ki / IC50 and Selectivity Profile secondary_screen->data_analysis Binding Data lead_opt Structure-Activity Relationship (SAR) Studies data_analysis->lead_opt Selectivity Profile

Caption: Experimental workflow for profiling this compound derivatives.

monoamine_transporter_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters neurotransmitter Neurotransmitter (5-HT, DA, NE) vesicle->neurotransmitter Release transporter Monoamine Transporter (SERT, DAT, NET) reuptake Reuptake neurotransmitter->transporter Binds to receptor Postsynaptic Receptor neurotransmitter->receptor Activates compound This compound Derivative compound->transporter Blocks signal Signal Transduction receptor->signal

Caption: Mechanism of action at the monoamine transporter.

d2_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm d2r Dopamine D2 Receptor gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression) pka->cellular_response Phosphorylates targets leading to ligand Dopamine or Phenylpiperazine Derivative ligand->d2r Binds

Caption: Simplified Dopamine D2 receptor signaling pathway.[][10]

ht1a_receptor_signaling cluster_membrane_1a Cell Membrane cluster_cytoplasm_1a Cytoplasm ht1a 5-HT1A Receptor gi_1a Gi/o Protein ht1a->gi_1a Activates ac_1a Adenylyl Cyclase gi_1a->ac_1a Inhibits k_channel GIRK Channel gi_1a->k_channel Activates (via Gβγ) camp_1a cAMP ac_1a->camp_1a Converts ATP to hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ efflux leads to pka_1a PKA camp_1a->pka_1a Activates ligand_1a Serotonin or Phenylpiperazine Derivative ligand_1a->ht1a Binds

Caption: Key 5-HT1A receptor signaling pathways.[2][11][12]

Conclusion

The cross-reactivity profiling of this compound derivatives reveals a complex pharmacological landscape. These compounds often exhibit significant affinity for monoamine transporters, particularly the serotonin transporter, as well as various G-protein coupled receptors, including dopamine and serotonin receptor subtypes. This polypharmacology can be advantageous for certain therapeutic applications but also presents challenges in terms of potential off-target effects. The data and protocols presented in this guide are intended to aid researchers in the systematic evaluation of these compounds, facilitating the identification of derivatives with improved selectivity and a more favorable safety profile for further drug development. A thorough in vitro and in vivo characterization is essential to fully elucidate the therapeutic potential and risks associated with this chemical class.

References

Head-to-head comparison of different synthetic routes to 2-Phenyl-1-(piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of the versatile piperazine derivative, 2-Phenyl-1-(piperazin-1-yl)ethanone, offering a comparative analysis of common synthetic strategies with supporting experimental data and detailed protocols.

The compound this compound is a valuable building block in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to the favorable pharmacokinetic properties often associated with the piperazine moiety. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a head-to-head comparison of three primary synthetic routes to this compound, evaluating them based on reaction yield, purity, reaction time, and overall practicality.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. Below is a summary of the quantitative data for three common methods: acylation of piperazine with phenylacetyl chloride, amide coupling of piperazine with phenylacetic acid, and nucleophilic substitution of 2-bromoacetophenone with piperazine.

Parameter Route A: Acylation with Phenylacetyl Chloride Route B: Amide Coupling with Phenylacetic Acid Route C: Nucleophilic Substitution with 2-Bromoacetophenone
Overall Yield High (Typical >90%)Good to High (Reported up to 83%)Moderate to Good
Purity of Crude Product Generally high, requires simple work-upVariable, depends on coupling agent and purificationModerate, may require chromatographic purification
Reaction Time Short (Typically 1-3 hours)Moderate (Typically 4-12 hours)Moderate to Long (Typically 6-24 hours)
Starting Materials Cost Phenylacetyl chloride can be more expensive and is moisture sensitive.Phenylacetic acid and coupling agents are generally affordable.2-Bromoacetophenone is a readily available, but potentially lachrymatory, reagent.
Scalability Readily scalable, but exothermic nature requires careful control.Good scalability, with manageable exotherms.Scalable, but potential for side products at higher concentrations.
Key Reagents Phenylacetyl chloride, Piperazine, Base (e.g., Triethylamine)Phenylacetic acid, Piperazine, Coupling Agent (e.g., CDI, DCC, HATU), Base2-Bromoacetophenone, Piperazine, Base (e.g., K2CO3)

Visualizing the Synthetic Pathways

To illustrate the chemical transformations and the relationships between reactants and products, the following diagrams have been generated using the DOT language.

Route_A Piperazine Piperazine Reaction Acylation Piperazine->Reaction Base (e.g., Et3N) Solvent (e.g., DCM) Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetyl_Chloride->Reaction Product This compound Reaction->Product Route_B Piperazine Piperazine Reaction Amide Coupling Piperazine->Reaction Base (optional) Phenylacetic_Acid Phenylacetic Acid Activation Activation Phenylacetic_Acid->Activation Solvent Coupling_Agent Coupling Agent (e.g., CDI) Coupling_Agent->Activation Product This compound Activation->Reaction Reaction->Product Route_C Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->Reaction Product This compound Reaction->Product

A Comparative Analysis of the Physicochemical Properties of 2-Phenyl-1-(piperazin-1-yl)ethanone and Other Molecular Fragments

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fragment-based drug discovery (FBDD), the careful selection and characterization of molecular fragments are paramount to the successful development of high-quality lead compounds. The physicochemical properties of these fragments govern their solubility, permeability, and binding affinity, collectively influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparison of 2-Phenyl-1-(piperazin-1-yl)ethanone against a selection of other common fragments, offering researchers and drug development professionals a clear benchmark based on key physicochemical parameters and established experimental data.

The "Rule of Three" (Ro3) serves as a foundational guideline in FBDD, suggesting that optimal fragments generally possess a molecular weight (MW) under 300 Daltons, a calculated logarithm of the partition coefficient (cLogP) of 3 or less, and no more than 3 hydrogen bond donors (HBD) and acceptors (HBA) respectively.[1][2] Adherence to these principles increases the likelihood that a fragment will exhibit favorable properties for hit-to-lead optimization.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties for this compound and three other representative fragments. These values, primarily sourced from computational models, provide a quantitative basis for comparison.

CompoundStructureMolecular Weight ( g/mol )XLogP3TPSA (Ų)H-Bond DonorsH-Bond AcceptorsRo3 Compliant?
This compound O=C(CN1CCNCC1)C2=CC=CC=C2204.271.235.5313Yes
1-PhenylpiperazineC1CN(CCN1)C2=CC=CC=C2162.23[3]1.815.2712Yes
1-AcetylpiperazineCC(=O)N1CCNCC1128.17-0.932.3312Yes
PhenolC1=CC=C(C=C1)O94.11[4]1.520.2311Yes

Data for all compounds sourced from PubChem unless otherwise noted. XLogP3 is a computationally generated octanol-water partition coefficient. TPSA refers to the Topological Polar Surface Area.

From the data, this compound emerges as a well-balanced fragment. It adheres to the Rule of Three, with a moderate molecular weight and a cLogP value suggesting a favorable balance between solubility and lipophilicity. Its TPSA is within a range often considered conducive to cell permeability.

Experimental Workflows and Visualizations

To assess the potential of a fragment to passively diffuse across biological membranes, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used, high-throughput in vitro assay. It provides a simplified, cell-free model to predict passive transport, a critical factor for oral absorption and blood-brain barrier penetration.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solutions Prepare Solutions: - Test Compound (1-10 µM in PBS/5% DMSO) - Lipid Solution (e.g., 1% Lecithin in Dodecane) prep_membrane Prepare Membrane Plate: Apply 5µL of lipid solution to each well of the donor plate filter membrane. prep_solutions->prep_membrane prep_acceptor Prepare Acceptor Plate: Fill each well with ~300µL of PBS/5% DMSO buffer. prep_solutions->prep_acceptor load_donor Load Donor Plate: Add ~150µL of test compound solution to each well of the membrane plate. prep_membrane->load_donor assemble Assemble Sandwich: Place donor plate onto the acceptor plate. load_donor->assemble incubate Incubate: 10-20 hours at room temperature in a humidified chamber. assemble->incubate separate Separate Plates incubate->separate quantify Quantify Concentrations: Measure compound concentration in both donor and acceptor wells via HPLC-MS or UV-Vis. separate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Figure 1. General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. Below are methodologies for determining the key physicochemical properties discussed.

Determination of Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP).

  • Principle: A compound is partitioned between two immiscible phases, typically n-octanol and water, until equilibrium is reached. The ratio of the compound's concentration in the two phases determines the partition coefficient.

  • Materials:

    • n-Octanol (pre-saturated with water)

    • Water or Phosphate-Buffered Saline (PBS, pH 7.4, pre-saturated with n-octanol)

    • Test compound

    • Glass vials with PTFE-lined caps

    • Mechanical shaker/vortex mixer

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • A stock solution of the test compound is prepared in either the aqueous or organic phase.

    • Equal volumes of the pre-saturated n-octanol and aqueous phases are added to a vial.

    • A known amount of the test compound is added, ensuring the concentration does not exceed its solubility limit in either phase.

    • The vial is sealed and shaken vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, followed by a period of gentle agitation to allow for equilibrium to be reached (e.g., 24 hours).[5]

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • Aliquots are carefully removed from both the n-octanol and aqueous layers.

    • The concentration of the compound in each aliquot is quantified using a validated HPLC method.[6]

    • The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water].

    • The final value is expressed as its base-10 logarithm: logP = log10(P).

Calculation of Topological Polar Surface Area (TPSA)

TPSA is a computational method used to estimate a molecule's polarity, which correlates well with its transport properties.

  • Principle: TPSA is calculated by summing the surface contributions of all polar atoms (primarily oxygen and nitrogen) and their attached hydrogens. This method utilizes a fragment-based approach, where pre-calculated contributions for various polar functional groups are added together.[7] This avoids the computational expense of calculating a 3D molecular geometry.[1]

  • Methodology:

    • The 2D structure of the molecule is provided as input (e.g., in SMILES format).

    • The algorithm identifies all polar fragments within the molecule based on atom types and their bonding environment.

    • The tabulated surface area contribution for each identified fragment is retrieved from a pre-defined database.

    • These contributions are summed to yield the final TPSA value for the molecule, expressed in square angstroms (Ų).

    • Numerous online tools and cheminformatics software packages can perform this calculation automatically.

Identification of Hydrogen Bond Donors (HBD) and Acceptors (HBA)

The capacity for hydrogen bonding is determined by examining the molecular structure for specific functional groups.

  • Hydrogen Bond Donor (HBD): A molecule is considered a hydrogen bond donor if it contains a hydrogen atom covalently bonded to a highly electronegative atom, typically oxygen or nitrogen. The hydrogen on an O-H or N-H group is a donor.

  • Hydrogen Bond Acceptor (HBA): A molecule acts as a hydrogen bond acceptor if it possesses an electronegative atom (again, typically oxygen or nitrogen) with at least one lone pair of electrons. The oxygen atom in a carbonyl group (C=O) or an ether (C-O-C), and the nitrogen in an amine or amide, are common acceptors.

  • Determination: The counts for HBD and HBA are determined by simple inspection of the 2D chemical structure of the fragment. For this compound:

    • HBD Count (1): The secondary amine (N-H) within the piperazine ring.

    • HBA Count (3): The carbonyl oxygen (C=O), the tertiary amine nitrogen in the piperazine ring, and the secondary amine nitrogen (which can also act as an acceptor).

References

Safety Operating Guide

Safe Disposal of 2-Phenyl-1-(piperazin-1-yl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Phenyl-1-(piperazin-1-yl)ethanone (CAS No. 88372-33-2), ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment.

Hazard ClassPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal) Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields.
Skin Corrosion/Irritation Chemical-resistant gloves, lab coat, and consider the use of a chemical-resistant apron.
Serious Eye Damage/Irritation Safety goggles are required. A face shield is recommended if there is a splash hazard.
Skin Sensitization Wear appropriate gloves and a lab coat to prevent skin contact.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • It should be collected as a separate hazardous waste stream.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.

    • Ensure the container is in good condition and has a secure screw-top cap.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "88372-33-2."

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

    • Affix any other labels as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The storage area should be well-ventilated and away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • Wear the appropriate PPE as listed in the table above.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report the spill to your EHS department.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on general laboratory safety principles and information derived from related chemical compounds.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process and the decision-making involved.

DisposalWorkflow start Start: Unused or Waste This compound segregate Segregate as Hazardous Waste start->segregate containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store spill Spill Occurs store->spill pickup Arrange for EHS Waste Pickup store->pickup spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->store end End: Proper Disposal by Certified Vendor pickup->end

Caption: Logical workflow for the proper disposal of this compound.

DecisionTree is_waste Is the this compound to be discarded? yes_waste Yes is_waste->yes_waste no_waste No is_waste->no_waste treat_as_hazardous Treat as Hazardous Waste yes_waste->treat_as_hazardous keep_in_inventory Keep in Chemical Inventory no_waste->keep_in_inventory follow_procedure Follow Disposal Procedure: Segregate, Containerize, Label, Store treat_as_hazardous->follow_procedure contact_ehs Contact EHS for Pickup follow_procedure->contact_ehs

Caption: Decision tree for handling this compound.

Essential Safety and Operational Guide for 2-Phenyl-1-(piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-Phenyl-1-(piperazin-1-yl)ethanone in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Based on analogous piperazine compounds, this compound is anticipated to be hazardous. Piperazine derivatives can cause severe skin burns, eye damage, and may lead to allergic skin or respiratory reactions.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard Compliance (Example)
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][4]EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A flame-resistant lab coat or chemical-resistant apron is also recommended.[1][4][5]EN 374
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][4] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1][4]NIOSH/MSHA or EN 149

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain chemical integrity.

Operational Plan:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Dispensing: Avoid the formation of dust or aerosols. Use appropriate tools for transferring the solid.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[3][4][5] Do not eat, drink, or smoke in the laboratory.[3][5]

  • Contamination: If skin contact occurs, immediately wash the affected area with plenty of water and remove contaminated clothing.[1][4] For eye contact, rinse cautiously with water for at least 15 minutes.[1][4][5] Seek immediate medical attention in case of significant exposure.[1][5]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5]

  • Keep away from heat, sparks, and open flames.[1][2]

  • Store locked up and in an area accessible only to authorized personnel.[3][4][5]

  • Incompatible materials include strong oxidizing agents and strong acids.[5]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal method. Contact a licensed professional waste disposal service to ensure compliance.

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Work Surfaces handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose storage_store Store in a Cool, Dry, Well-Ventilated Area cleanup_dispose->storage_store If Unused Material Remains storage_label Ensure Container is Tightly Sealed and Labeled storage_store->storage_label

Caption: Workflow for handling this compound.

References

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